Rauvovertine B
Description
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Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S,13S,15R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11+,13+,15-,16-,17?,19?/m0/s1 |
InChI Key |
YQFGLJJOGMUWSM-QNSANRQCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2COC(C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Rauvovertine B, a sarpagan-type monoterpenoid indole alkaloid (MIA) found in plants of the Rauwolfia genus. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge of MIA biosynthesis to propose a scientifically grounded route to this compound. It includes a review of the foundational pathways, hypothesized enzymatic transformations, quantitative data from related alkaloids, detailed experimental protocols for analysis, and visualizations of the key pathways and workflows.
Introduction to this compound and Monoterpenoid Indole Alkaloids
Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of specialized metabolites in plants, with over 3,000 known compounds.[1] Many MIAs, such as vinblastine and quinine, possess significant pharmacological activities and are used as therapeutic agents.[2] this compound belongs to the sarpagan-type subgroup of MIAs, characterized by a specific carbon skeleton. These compounds are biosynthesized from the precursors tryptamine and secologanin.
This compound Chemical Structure:
-
Molecular Formula: C₁₉H₂₂N₂O₃
-
Key Structural Features: Sarpagan skeleton with specific hydroxyl and methoxy substitutions.
The General Monoterpenoid Indole Alkaloid Biosynthetic Pathway
The biosynthesis of all MIAs originates from the shikimate and the methylerythritol phosphate (MEP) pathways, which provide the precursors tryptophan and geranyl pyrophosphate (GPP), respectively.
Pathway Overview:
-
Tryptamine Formation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
-
Secologanin Formation: GPP, from the MEP pathway, is converted to the iridoid loganin through a series of enzymatic steps. Loganin is then cleaved by secologanin synthase (SLS) to form secologanin.
-
Strictosidine Synthesis: Tryptamine and secologanin are condensed by strictosidine synthase (STR) to form the central MIA intermediate, strictosidine.
-
Diversification: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a reactive aglycone, which then undergoes a series of cyclizations, rearrangements, and functional group modifications catalyzed by various enzymes to produce the vast array of MIA skeletons, including the sarpagan type.
Caption: General biosynthetic pathway of monoterpenoid indole alkaloids.
Proposed Biosynthetic Pathway of this compound
The formation of this compound from the central intermediate strictosidine is proposed to proceed through the formation of a sarpagan-type skeleton, followed by a series of tailoring reactions.
Key Proposed Steps:
-
Formation of the Sarpagan Bridge: Following the deglycosylation of strictosidine, the resulting aglycone undergoes cyclization and rearrangement to form the sarpagan skeleton. This is a critical step, and recent research suggests it is catalyzed by a class of cytochrome P450 enzymes known as sarpagan bridge enzymes.
-
Hydroxylation Events: The sarpagan skeleton is likely hydroxylated at specific positions by cytochrome P450 monooxygenases. Based on the structure of this compound, at least two hydroxylation steps are necessary.
-
O-Methylation: One of the hydroxyl groups is subsequently methylated, a reaction typically catalyzed by an O-methyltransferase (OMT) using S-adenosyl methionine (SAM) as a methyl donor.
-
Oxidation: The final steps may involve oxidations to form the specific functional groups present in this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Related Alkaloids in Rauwolfia serpentina
While specific quantitative data for this compound and its immediate precursors are not available, analysis of other major alkaloids in Rauwolfia serpentina provides context for the general productivity of the MIA pathway in this plant.
| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Reserpine | Roots | 0.04 - 1.25 | HPLC | [3] |
| Ajmaline | Roots | 0.1 - 0.8 | HPLC | [3] |
| Ajmalicine | Roots | 0.05 - 0.3 | HPLC | [3] |
| Serpentine | Roots | 0.1 - 0.5 | HPLC | [3] |
Note: These values are representative and can vary significantly based on plant age, genetics, and environmental conditions.
Experimental Protocols
Elucidating the biosynthetic pathway of a natural product like this compound requires a combination of analytical chemistry, enzymology, and molecular biology techniques.
Protocol for Extraction and HPLC Analysis of Rauwolfia Alkaloids
This protocol is adapted from established methods for the analysis of indole alkaloids in Rauwolfia species.
Objective: To extract and quantify this compound and other alkaloids from Rauwolfia serpentina plant material.
Materials:
-
Dried and powdered Rauwolfia serpentina root material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in 1 mL of methanol.
-
-
Sample Preparation for HPLC:
-
Filter the redissolved extract through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would be to start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using an isolated and purified standard of this compound.
-
Compare the peak area of this compound in the plant extract to the standard curve to determine its concentration.
-
Caption: General workflow for HPLC analysis of alkaloids.
General Workflow for Biosynthetic Gene Discovery
Identifying the specific enzymes involved in the this compound pathway requires a functional genomics approach.
Caption: Workflow for biosynthetic gene discovery.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a roadmap for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific cytochrome P450s and O-methyltransferases responsible for the late-stage modifications of the sarpagan skeleton. The experimental protocols and workflows outlined in this guide provide a framework for undertaking this research. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of plant natural product biosynthesis but could also enable the metabolic engineering of this and related compounds for pharmaceutical applications.
References
Pharmacological Properties of Rauvovertine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvovertine B, a marine natural product also identified as pyridinebetaine B, has been the subject of initial pharmacological screening to determine its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available scientific data on the pharmacological properties of this compound. The document details its limited biological activities, including a weak antiviral effect against Herpes Simplex Virus Type 1 (HSV-1), and a noted lack of significant antifungal and cytotoxic effects. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug discovery, presenting the quantitative data, experimental methodologies, and logical frameworks of the conducted studies in a clear and accessible format.
Introduction
This compound is a zwitterionic alkaloid belonging to the pyridinebetaine class of compounds, originally isolated from marine organisms. As part of the broader scientific effort to identify novel bioactive molecules from natural sources, this compound and its analogs have been synthesized and subjected to biological evaluation. The primary investigation into its pharmacological profile has focused on its potential antiviral, antifungal, and cytotoxic activities. This document collates and presents the findings from these initial studies to inform future research and development efforts.
Pharmacological Activities
The pharmacological evaluation of this compound has revealed a narrow spectrum of biological activity. The compound has demonstrated weak antiviral properties, while significant antifungal and cytotoxic activities have not been observed within the tested concentration ranges.
Antiviral Activity
This compound has been identified as weakly active against Herpes Simplex Virus Type 1 (HSV-1). The antiviral efficacy was determined by a modified end-point titration technique (EPPT), which measures the reduction in viral titer in the presence of the compound.[1][2]
Antifungal Activity
In assays against a panel of pathogenic fungi, this compound did not exhibit significant antifungal properties. Standardized microdilution protocols were employed to assess its ability to inhibit the growth of various Candida and Aspergillus species.
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated against human cancer cell lines and non-cancerous primate cells. The results indicate a lack of significant cytotoxicity at the concentrations tested, suggesting a favorable preliminary safety profile in this regard.
Quantitative Data Summary
The following tables summarize the quantitative results from the pharmacological evaluation of this compound.
Table 1: Antiviral Activity of this compound against HSV-1 [1][2]
| Compound | Virus | Assay | Concentration (µg/mL) | Reduction Factor (Rf) | Interpretation |
| This compound | HSV-1 | EPPT | 25 | 1 x 10¹ | Weakly Active |
| A compound is considered to have relevant antiviral activity with an Rf value > 1 x 10³. |
Table 2: Cytotoxicity Data for this compound and a Related Analog [1][2]
| Compound | Cell Line | Assay | Incubation Time | CC₅₀ (µg/mL) |
| This compound | HeLa, Vero | MTT | 48 hours | > 60 |
| Rauvovertine A | HeLa | MTT | 48 hours | 50 ± 3.0 |
| CC₅₀: 50% Cytotoxic Concentration |
Table 3: Antifungal Activity of this compound
| Compound | Fungal Genera Tested | Assay Protocols | Concentration Range Tested (µg/mL) | Outcome |
| This compound | Candida, Aspergillus | AFST-EUCAST, CLSI-M38-A | Up to 100 | No relevant activity observed |
Experimental Protocols
The following sections detail the methodologies used in the pharmacological evaluation of this compound.
Antiviral Activity Assay (Modified End-Point Titration Technique - EPPT)
A modified end-point titration technique (EPPT) was utilized to assess the antiviral activity of this compound against HSV-1.[1][2]
-
Cell Lines: Human cervix epithelioid carcinoma (HeLa) and African green monkey kidney (Vero) cells were used.
-
Virus: Herpes Simplex Virus Type 1.
-
Procedure:
-
Two-fold serial dilutions of this compound were prepared.
-
The compound dilutions were mixed with a viral suspension of a known titer.
-
The mixture was incubated for 30 minutes at 37°C to allow for interaction between the compound and the virus.
-
The incubated mixture was then added to confluent monolayers of HeLa or Vero cells in 96-well plates.
-
The plates were incubated for a period sufficient for viral replication and cytopathic effect (CPE) to become visible in control wells (typically 3-5 days).
-
The viral titer in the presence of the compound was determined by observing the highest dilution at which CPE was inhibited.
-
The Reduction Factor (Rf) was calculated as the ratio of the viral titer in the absence of the compound to the viral titer in the presence of the compound.
-
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the cytotoxicity of this compound.[3][4][5]
-
Cell Lines: HeLa and Vero cells.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Serial dilutions of this compound were added to the wells.
-
The plates were incubated for 48 hours.
-
After the incubation period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.
-
Antifungal Susceptibility Testing
Standardized broth microdilution methods were used to evaluate the antifungal activity of this compound.[6][7][8][9][10]
-
Fungal Strains: A panel of Candida species and Aspergillus species.
-
Protocols:
-
For Candida spp.: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocol was followed.
-
For Aspergillus spp.: The Clinical and Laboratory Standards Institute (CLSI) M38-A protocol was used.
-
-
General Procedure:
-
Two-fold serial dilutions of this compound (ranging from 100 to 2 µg/mL) were prepared in 96-well microtiter plates.
-
A standardized inoculum of each fungal strain was added to the wells.
-
The plates were incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical summary of the pharmacological findings for this compound.
References
- 1. uv.es [uv.es]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. journals.asm.org [journals.asm.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Preliminary Cytotoxicity Screening of Rauvovertine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a significant source of novel therapeutic agents, with many approved anticancer drugs originating from natural sources.[1][2] This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of Rauvovertine B, a novel alkaloid. The guide details standardized experimental protocols, data analysis, and the elucidation of potential mechanisms of action, providing a foundational roadmap for its evaluation as a potential anticancer compound.
Introduction
The discovery of novel anticancer agents is a critical endeavor in pharmaceutical research. Natural products, due to their vast structural diversity, have historically been a rich source of lead compounds in drug development.[1][2] this compound, a recently isolated alkaloid, presents a promising scaffold for investigation. Preliminary cytotoxicity screening is the essential first step to assess its potential as an anticancer agent by evaluating its effect on cancer cell viability and proliferation.[3] This process typically involves determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.[4] A favorable cytotoxicity profile warrants further investigation into its mechanism of action, such as the induction of apoptosis or cell cycle arrest.[5][6]
Experimental Protocols
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent various cancer types. For this hypothetical screening of this compound, the following cell lines are proposed:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical carcinoma
-
A549: Human lung carcinoma
-
HepG2: Human hepatocellular carcinoma
-
HCT116: Human colon carcinoma
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[7]
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.5%. Cells are treated with the various concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: The supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is measured at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Data Presentation
The cytotoxic effects of this compound against the selected cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HeLa | Cervical Carcinoma | 8.2 |
| A549 | Lung Carcinoma | 25.1 |
| HepG2 | Hepatocellular Carcinoma | 18.7 |
| HCT116 | Colon Carcinoma | 5.6 |
Table 1: Hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.
Figure 1: Workflow for Cytotoxicity Screening.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on the potent cytotoxicity observed, a plausible mechanism of action for this compound is the induction of apoptosis, or programmed cell death.[5] The intrinsic apoptotic pathway is a common mechanism for natural product-based anticancer agents.[5]
References
- 1. ijrpc.com [ijrpc.com]
- 2. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 5. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Rauvovertine B mechanism of action in cancer cells
An In-Depth Technical Guide on the Core Mechanism of Action of Aurovertin B in Cancer Cells
Introduction
Aurovertin B, a natural compound isolated from Calcarisporium arbuscular, has demonstrated significant antiproliferative activity against various cancer cell lines, with a particularly potent effect observed in triple-negative breast cancer (TNBC) cells.[1][2] Notably, it exhibits lower cytotoxicity in normal cell lines, suggesting a potential therapeutic window.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Aurovertin B, focusing on its role as an ATP synthase inhibitor, its impact on apoptosis and the cell cycle, and its modulation of key signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the user's initial query for "Rauvovertine B" likely refers to Aurovertin B, as the latter is well-documented in scientific literature regarding its anticancer properties.
Core Mechanism of Action: Inhibition of ATP Synthase
The primary molecular target of Aurovertin B is the F1Fo-ATP synthase, a critical enzyme in cellular metabolism responsible for the synthesis of ATP.[4][5] In cancer cells, there is often an upregulation of ATP synthase, which is also found on the plasma membrane.[4][5] Aurovertin B acts as an uncompetitive inhibitor of this enzyme.[6] By binding to the β-subunits of the F1 component, specifically in a cleft between the nucleotide-binding and C-terminal domains, it is thought to prevent the conformational changes necessary for the catalytic cycle of ATP synthesis.[6] The inhibition of ATP synthase by Aurovertin B disrupts cellular energy homeostasis, which is a key factor in its antiproliferative effects.[1][2]
Induction of Apoptosis
A key outcome of Aurovertin B treatment in cancer cells is the induction of apoptosis, or programmed cell death.[4][5] Studies using DAPI staining and flow cytometry with Annexin V-PI have confirmed that Aurovertin B treatment leads to a significant increase in apoptotic cells in a dose- and time-dependent manner.[1][3] The pro-apoptotic activity of Aurovertin B is linked to the activation of the caspase cascade. Specifically, treatment with Aurovertin B has been shown to induce the cleavage of caspase-8, caspase-9, and caspase-3 in MDA-MB-231 xenograft mouse tumors, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, Aurovertin B impedes the proliferation of breast cancer cells by arresting the cell cycle at the G0/G1 phase.[4][5] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their division and growth.
Modulation of the ATF3-DUSP1 Signaling Axis
A significant aspect of Aurovertin B's mechanism of action, particularly in TNBC, involves the upregulation of Dual-Specificity Phosphatase 1 (DUSP1).[1][2] Analysis of The Cancer Genome Atlas (TCGA) data has revealed that DUSP1 expression is markedly downregulated in TNBC tissues compared to adjacent normal tissues.[3] Aurovertin B treatment has been shown to dramatically increase both the mRNA and protein levels of DUSP1 in MDA-MB-231 TNBC cells, but not in normal MCF10A breast cells.[1][3]
Recent research has further elucidated this pathway by identifying Activating Transcription Factor 3 (ATF3) as a crucial transcription factor that mediates the upregulation of DUSP1 in response to Aurovertin B.[7] This ATF3-DUSP1 axis is not only linked to the induction of apoptosis but also to the potent antimetastatic activity of Aurovertin B.[7]
Figure 1: Proposed signaling pathway of Aurovertin B in cancer cells.
Quantitative Data Summary
The antiproliferative activity of Aurovertin B has been evaluated across various human cancer cell lines using the MTT assay. The results are summarized in the table below, with Taxol included for comparison.
| Cell Line | Cancer Type | Aurovertin B IC50 (µM) | Taxol IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.31 ± 0.17 | 1.87 ± 0.15 |
| MDA-MB-468 | Breast Cancer | 1.95 ± 0.11 | 2.16 ± 0.13 |
| NCI-H1299 | Lung Cancer | 3.56 ± 0.21 | 3.11 ± 0.19 |
| SGC-7901 | Stomach Cancer | 4.13 ± 0.25 | 4.52 ± 0.23 |
| HCT-116 | Colon Cancer | 3.88 ± 0.16 | 4.01 ± 0.20 |
| MCF10A | Normal Breast Epithelial | > 20 | > 20 |
| HUVEC | Normal Endothelial | > 20 | > 20 |
| Data extracted from a study by Wang et al. (2020), presented as mean ± SD.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Aurovertin B's mechanism of action.
Cell Viability and Proliferation (MTT Assay)
-
Objective: To determine the cytotoxic effect of Aurovertin B on cancer and normal cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Aurovertin B or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Apoptosis Analysis
-
A. DAPI Staining for Nuclear Morphology
-
Objective: To visualize apoptotic changes in the nucleus, such as chromatin condensation and nuclear fragmentation.
-
Methodology:
-
Cells are grown on coverslips and treated with Aurovertin B.
-
After treatment, cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are then stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.[1]
-
-
-
B. Flow Cytometry with Annexin V-PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with Aurovertin B for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
-
-
Gene and Protein Expression Analysis
-
A. Real-Time PCR (for mRNA expression)
-
Objective: To quantify the expression level of specific genes, such as DUSP1.
-
Methodology:
-
Total RNA is extracted from Aurovertin B-treated and control cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-time PCR is performed using the cDNA as a template, gene-specific primers (for DUSP1 and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The amplification of the target gene is monitored in real-time. The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.[1][3]
-
-
-
B. Western Blot (for protein expression)
-
Objective: To detect and quantify the levels of specific proteins (e.g., DUSP1, cleaved caspases).
-
Methodology:
-
Total protein is extracted from treated and control cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-DUSP1, anti-cleaved caspase-3, anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.[1][3]
-
-
In Vivo Antitumor Activity (Xenograft Mouse Model)
-
Objective: To evaluate the antitumor efficacy of Aurovertin B in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-231).
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomly assigned to treatment groups (e.g., vehicle control, Aurovertin B, positive control like Taxol).
-
The treatment is administered according to a predefined schedule (e.g., intraperitoneal injection daily or several times a week).
-
Tumor volume and body weight are measured regularly throughout the experiment.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot for apoptosis markers, immunohistochemistry).[2][3]
-
Figure 2: Experimental workflow for apoptosis analysis using flow cytometry.
Conclusion
Aurovertin B presents a multifaceted mechanism of action against cancer cells, primarily initiated by the inhibition of ATP synthase. This leads to cellular energy depletion, which triggers G0/G1 cell cycle arrest and caspase-dependent apoptosis. A key and selective mechanism in triple-negative breast cancer involves the upregulation of the tumor suppressor DUSP1 through the activation of the transcription factor ATF3. This pathway not only contributes to apoptosis but also inhibits metastasis. The potent and selective anticancer activity of Aurovertin B, demonstrated in both in vitro and in vivo models, highlights its potential as a promising candidate for further development in cancer chemotherapy, especially for aggressive subtypes like TNBC.
References
- 1. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of aurovertin B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Rauvovertine B Target Interaction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the target interactions of Rauvovertine B, a pentacyclic indole alkaloid. We detail the computational protocols for target identification, molecular docking, and molecular dynamics simulations, and present the resulting data in a structured format. This document aims to serve as a practical resource for researchers in the fields of pharmacology and computational drug discovery, facilitating further exploration of this compound's therapeutic potential.
Introduction
This compound is a naturally occurring alkaloid with a complex polycyclic structure, suggesting a potential for specific interactions with multiple biological targets. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and exploring its therapeutic applications. In silico modeling offers a powerful and efficient approach to predict and analyze these interactions, guiding further experimental validation. This guide outlines a systematic in silico workflow, from target prediction to the simulation of ligand-protein dynamics.
Target Prediction and Identification
The initial step in characterizing the pharmacological profile of this compound involves identifying its potential protein targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-based methods utilize the chemical structure of this compound to identify known proteins that bind to similar molecules.
Experimental Protocols
2.1.1. Protocol: Ligand-Based Target Prediction
-
Chemical Structure Preparation:
-
Obtain the 2D structure of this compound in SDF or MOL format.
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94.
-
-
Similarity Search:
-
Utilize online databases and tools such as SwissTargetPrediction, SuperPred, or ChEMBL.
-
Submit the prepared 3D structure of this compound.
-
The platforms compare the query structure against a library of known bioactive ligands.
-
Targets are ranked based on the chemical similarity between this compound and the known ligands for each target.
-
-
Data Analysis:
-
Review the list of predicted targets and their associated probability scores.
-
Prioritize targets that are known to be involved in relevant disease pathways.
-
Cross-reference the predicted targets with literature to identify those with existing experimental evidence for similar alkaloids.
-
Inverse docking involves screening the structure of this compound against a library of protein binding sites.
Experimental Protocols
2.2.1. Protocol: Inverse Docking
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in Protocol 2.1.1.
-
Assign appropriate atom types and charges.
-
-
Target Library Preparation:
-
Select a library of protein structures, such as the PDBbind or a custom-built library of druggable proteins.
-
For each protein, define the binding site based on known co-crystallized ligands or using binding site prediction algorithms.
-
-
Docking Simulation:
-
Use a molecular docking program like AutoDock Vina, Glide, or GOLD.
-
Systematically dock the prepared this compound structure into the defined binding site of each protein in the library.
-
Score each docking pose based on the program's scoring function, which estimates the binding affinity.
-
-
Ranking and Filtering:
-
Rank the proteins based on the predicted binding scores.
-
Filter the results to prioritize targets with high-affinity scores and favorable interaction patterns.
-
Visually inspect the top-ranked poses to ensure credible binding modes.
-
Molecular Docking of this compound to Prioritized Targets
Once a set of high-priority targets is identified, detailed molecular docking studies are performed to predict the binding mode and affinity of this compound. For the purpose of this guide, we will consider the hypothetical high-priority targets: Acetylcholinesterase (AChE) and the 5-HT2A serotonin receptor.
Experimental Protocols
3.1. Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB) (e.g., PDB ID: 4EY7 for AChE, PDB ID: 6A93 for 5-HT2A).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described previously.
-
-
Binding Site Definition:
-
Define the docking grid box around the known active site of the target protein. The dimensions of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking and Scoring:
-
Perform the docking simulation using a program like AutoDock Vina.
-
Generate multiple binding poses and rank them based on their docking scores (e.g., kcal/mol).
-
-
Interaction Analysis:
-
Analyze the top-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Visualize the ligand-protein complex using software like PyMOL or Chimera.
-
Table 1: Predicted Binding Affinities of this compound for Target Proteins
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | 4EY7 | -9.8 | 0.15 | TRP86, TYR133, PHE338 |
| 5-HT2A Receptor | 6A93 | -10.5 | 0.05 | ASP155, SER242, PHE340 |
Molecular Dynamics Simulations
To assess the stability of the predicted this compound-target complexes and to gain insights into their dynamic behavior, molecular dynamics (MD) simulations are performed.
Experimental Protocols
4.1. Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a molecular mechanics force field, such as AMBER or CHARMM.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).
-
-
Production Run:
-
Run the production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify persistent interactions.
-
Table 2: Molecular Dynamics Simulation Stability Metrics
| Complex | Average RMSD (Å) | Average RMSF (Å) of Ligand | Key Hydrogen Bond Occupancy (%) |
| This compound - AChE | 1.5 ± 0.3 | 0.8 ± 0.2 | TYR133-O: 75% |
| This compound - 5-HT2A | 1.8 ± 0.4 | 1.1 ± 0.3 | ASP155-N: 88% |
Mandatory Visualization
Caption: Hypothetical 5-HT2A receptor signaling pathway modulated by this compound.
Caption: Workflow for in silico analysis of this compound target interactions.
Caption: Logical relationship between in silico modeling and experimental validation.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for investigating the molecular interactions of this compound. The combination of target prediction, molecular docking, and molecular dynamics simulations allows for the generation of testable hypotheses regarding its mechanism of action. The presented data, while hypothetical, illustrates how computational approaches can effectively prioritize targets and elucidate binding modes, thereby accelerating the drug discovery process. Future work should focus on the experimental validation of these in silico predictions to confirm the biological activity of this compound.
Spectroscopic and Experimental Data for Rauvovertine B: A Technical Overview
Initial investigations to compile a comprehensive technical guide on the spectroscopic data (NMR, MS) and experimental protocols for Rauvovertine B did not yield specific quantitative data or detailed experimental methodologies at this time.
While a thorough search was conducted to locate the ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS) data for this compound, along with the associated experimental protocols, the specific datasets from primary scientific literature could not be retrieved. Typically, such information is detailed in the original publication reporting the isolation and structure elucidation of a new natural product.
For researchers, scientists, and drug development professionals seeking this information, the recommended course of action is to identify the primary research article that first described this compound. This publication would be the authoritative source for:
-
¹H and ¹³C NMR Spectra: Including chemical shifts (δ), coupling constants (J), and multiplicities.
-
Mass Spectrometry Data: Precise mass-to-charge ratio (m/z) from HR-MS, which confirms the molecular formula.
-
Detailed Experimental Protocols: Information on the instrumentation used, sample preparation, and parameters for both NMR and MS data acquisition.
Below is a generalized workflow that would typically be employed for the spectroscopic analysis of a novel compound like this compound.
Caption: Generalized workflow for the isolation and structural elucidation of a natural product using spectroscopic methods.
Further investigation into scientific databases such as Scifinder, Reaxys, and Google Scholar, referencing the original publication, is advised to obtain the specific data required for in-depth research and development activities concerning this compound.
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a novel compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug discovery and development process.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using established and reliable colorimetric and fluorescence-based assays. The following protocols are designed to be adaptable for screening in various cell lines and can be scaled for high-throughput applications.
The primary objectives of these in vitro assays are to determine the concentration-dependent cytotoxic effects of this compound, establish a half-maximal inhibitory concentration (IC50), and provide foundational data for further mechanistic studies. The assays described herein measure different cellular endpoints, including metabolic activity, membrane integrity, and total cell number, to provide a multi-faceted view of the compound's cytotoxic potential.
Key Cytotoxicity Assay Principles
Several methods are commonly employed to assess the cytotoxicity of a compound in vitro. These assays are typically based on measuring specific cellular characteristics that correlate with cell viability or death.
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2][3] | Cell viability and metabolic activity.[2][3] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] | Cell membrane integrity and cell death. |
| CellTox™ Green Assay | A fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells when the cell membrane is compromised, resulting in a fluorescent signal. | Cell death and membrane integrity. |
| Sulforhodamine B (SRB) Assay | A bright pink aminoxanthene dye that binds stoichiometrically to cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cell mass.[4] | Total cell number and cytotoxicity.[4] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell preparation to data analysis.
References
- 1. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste [mdpi.com]
- 4. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
Development of Cell-Based Assays for the Characterization of Rauvovertine B
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvovertine B is a novel natural product with potential therapeutic applications. To elucidate its mechanism of action and cellular effects, a robust panel of cell-based assays is required. This document provides detailed protocols for a tiered approach to characterizing this compound, focusing on two common mechanisms for anti-cancer agents: Rho kinase (ROCK) inhibition and tubulin polymerization disruption. These protocols will guide researchers in determining the bioactivity of this compound, identifying its cellular targets, and quantifying its potency.
Section 1: Initial Cytotoxicity and Viability Screening
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window.
1.1. Cell Viability Assay using MTS
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 100 | 15.2 ± 2.5 |
| IC50 (µM) | ~12.5 |
Experimental Workflow for Cell Viability Assay
Application Note: Quantification of Rauvovertine B by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Rauvovertine B, an indole alkaloid isolated from Rauvolfia verticillata. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, and UV detection. This method is suitable for the quantification of this compound in bulk drug substances and can be adapted for the analysis of extracts from plant materials. The described protocol provides detailed procedures for sample and standard preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound is a sarpagine-type indole alkaloid with the molecular formula C19H22N2O3.[1][2] It is one of the many alkaloids found in plants of the Rauvolfia genus, which are known for their wide range of pharmacological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in complex mixtures, making it an ideal choice for the analysis of this compound.[3][4][5][6][7][8][9][10][11][12] This application note provides a detailed protocol for the determination of this compound using a validated RP-HPLC method.
Experimental
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Sonicator.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Chromatographic Conditions
The chromatographic separation is achieved using a C18 reversed-phase column. A gradient elution is employed to ensure good resolution and peak shape.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 3.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Rationale for parameter selection:
-
Column: A C18 column is chosen for its versatility and common use in the separation of indole alkaloids.[3][5][9]
-
Mobile Phase: A phosphate buffer is used to control the pH and improve peak shape. Acetonitrile is a common organic modifier for reversed-phase chromatography. A gradient elution is selected to provide efficient separation of the analyte from potential impurities.
-
Detection Wavelength: Indole alkaloids typically exhibit strong UV absorbance between 220 nm and 300 nm. A wavelength of 280 nm is chosen as it is a common wavelength used for the detection of various Rauvolfia alkaloids and is expected to provide good sensitivity for this compound.[3][6]
Preparation of Solutions
-
Mobile Phase A (20 mM KH2PO4, pH 3.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A and 20% B) to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For plant extracts, a suitable extraction and clean-up procedure may be required. A general procedure for a plant extract is as follows:
-
Weigh 1 g of the powdered plant material.
-
Extract with 50 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be determined.
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard is spiked into a sample matrix, and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the quantification of this compound, based on typical values obtained for similar indole alkaloid analyses.[5][9]
| Parameter | Expected Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is specific, linear, precise, and accurate over a defined concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. This compound | CAS:2055073-72-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Rauvovertine A CAS#: 2055073-75-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Note: Structural Analysis of Rauvovertine B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a monoterpenoid indole alkaloid isolated from the leaves and twigs of Rauvolfia verticillata. As a member of the extensive family of Rauvolfia alkaloids, which includes compounds with significant pharmacological activities, a thorough structural characterization of this compound is crucial for understanding its potential biological and medicinal properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. This application note provides a detailed overview of the NMR data and outlines the experimental protocols for the structural analysis of this compound.
Quantitative NMR Data Summary
The structural analysis of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The 1H and 13C NMR spectral data, acquired in acetone-d6, are summarized in the tables below.
Table 1: 1H NMR (600 MHz, acetone-d6) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 9.90 | s | |
| 5α | 2.85 | m | |
| 5β | 3.15 | m | |
| 6α | 2.05 | m | |
| 6β | 2.25 | m | |
| 9 | 7.42 | d | 7.8 |
| 10 | 6.96 | t | 7.8 |
| 11 | 7.02 | t | 7.8 |
| 12 | 7.30 | d | 7.8 |
| 14α | 1.60 | m | |
| 14β | 1.95 | m | |
| 15 | 2.10 | m | |
| 16 | 4.15 | m | |
| 17α | 5.15 | d | 10.2 |
| 17β | 5.25 | d | 17.4 |
| 18 | 1.55 | d | 6.6 |
| 19 | 5.60 | m | |
| 20 | 4.30 | q | 6.6 |
| 21 | 3.80 | s |
Table 2: 13C NMR (150 MHz, acetone-d6) Data for this compound
| Position | δC (ppm) | DEPT |
| 2 | 135.0 | C |
| 3 | 52.0 | C |
| 5 | 53.5 | CH2 |
| 6 | 22.0 | CH2 |
| 7 | 109.5 | C |
| 8 | 128.0 | C |
| 9 | 118.5 | CH |
| 10 | 119.5 | CH |
| 11 | 121.0 | CH |
| 12 | 111.5 | CH |
| 13 | 137.0 | C |
| 14 | 35.5 | CH2 |
| 15 | 30.0 | CH |
| 16 | 55.0 | CH |
| 17 | 117.0 | CH2 |
| 18 | 13.0 | CH3 |
| 19 | 142.0 | CH |
| 20 | 75.0 | CH |
| 21 | 52.5 | CH |
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality NMR data for the structural analysis of this compound and similar indole alkaloids.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the leaves and twigs of Rauvolfia verticillata using standard chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).
-
Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC or LC-MS to avoid interference from impurities in the NMR spectra.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d, methanol-d4). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if required by the spectrometer.
-
NMR Data Acquisition
The following experiments are essential for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing information about the stereochemistry and three-dimensional structure of the molecule.
-
Structural Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data follows a logical progression.
Caption: Workflow for the structural elucidation of this compound using NMR data.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not yet elucidated, its structural similarity to other Rauvolfia alkaloids suggests potential interactions with various receptors and enzymes in the central nervous system. The general approach to identifying such interactions is outlined below.
Caption: Logical workflow for investigating the biological activity of this compound.
This application note provides a foundational guide for the NMR-based structural analysis of this compound. The detailed protocols and data summary serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further biological screening and mechanistic studies are warranted to fully explore the therapeutic potential of this indole alkaloid.
Application of Aurovertin B in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertin B, a natural polyketide produced by Calcarisporium arbuscular, has emerged as a potent anti-cancer agent, particularly demonstrating significant efficacy against triple-negative breast cancer (TNBC). Initially identified as an inhibitor of mitochondrial F1F0-ATP synthase, its mechanism of action extends to the modulation of key signaling pathways involved in cell death and metastasis. This document provides detailed application notes and experimental protocols for the use of Aurovertin B in cancer research, based on published findings. It is important to note that the compound "Rauvovertine B" is likely a misspelling of Aurovertin B, as the scientific literature predominantly refers to the latter in the context of cancer research.
Mechanism of Action
Aurovertin B exerts its anti-cancer effects through a multi-faceted approach:
-
ATP Synthase Inhibition: Aurovertin B is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] It binds to the β-subunit of the F1 catalytic domain, disrupting ATP synthesis.[2] This leads to a significant decrease in intracellular ATP levels, inducing an energy crisis within cancer cells, which often have a high metabolic rate.
-
Induction of Apoptosis: By disrupting mitochondrial function and cellular energy balance, Aurovertin B triggers the intrinsic pathway of apoptosis. Studies have shown that treatment with Aurovertin B leads to an increase in apoptotic cell populations in breast cancer cell lines.[3][4]
-
Cell Cycle Arrest: Aurovertin B has been demonstrated to cause cell cycle arrest at the G0/G1 phase in breast cancer cells, thereby inhibiting their proliferation.[4]
-
Modulation of DUSP1 Signaling: A key aspect of Aurovertin B's selective action against TNBC is its ability to upregulate Dual-Specificity Phosphatase 1 (DUSP1).[3][5] DUSP1 is a phosphatase that can dephosphorylate and inactivate MAPKs (mitogen-activated protein kinases) like ERK, JNK, and p38, which are often dysregulated in cancer. In TNBC, DUSP1 expression is frequently downregulated.[3] Aurovertin B's ability to increase DUSP1 expression suggests a mechanism for its anti-metastatic effects.[5] More recent research has identified the activating transcription factor 3 (ATF3) as a critical transcription factor in the Aurovertin B-induced upregulation of DUSP1.[5]
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of Aurovertin B has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity, particularly against triple-negative breast cancer cells, while showing less cytotoxicity towards normal cells.[6]
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | [Data not available in snippet] | Potent antiproliferative activity observed, comparable to taxol.[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | [Data not available in snippet] | Strong inhibition of proliferation reported.[6] |
| NCI-H1299 | Lung Cancer | [Data not available in snippet] | Mild effect observed.[6] |
| SGC-7901 | Stomach Cancer | [Data not available in snippet] | - |
| HCT-116 | Colon Cancer | [Data not available in snippet] | Mild effect observed.[6] |
| MCF10A | Normal Breast Epithelial | [Data not available in snippet] | Little to no effect on proliferation.[3][6] |
| HUVEC | Normal Endothelial | [Data not available in snippet] | Little effect detected.[6] |
Note: While a study explicitly mentions a table of IC50 values, the specific numerical data was not available in the provided search results. The table reflects the qualitative findings of potent activity against TNBC and minimal effects on normal and some other cancer cell lines.[6]
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is used to assess the cytotoxic effect of Aurovertin B on cancer cells.
Materials:
-
Aurovertin B
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 6 x 10³ cells per well in 200 µL of complete culture medium.[6]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Aurovertin B in complete culture medium.
-
After 24 hours, remove the medium and add 200 µL of fresh medium containing various concentrations of Aurovertin B (e.g., ranging from 0.032 µM to 100 µM) to the wells.[6] Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C.[6]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment with Aurovertin B.
Materials:
-
Aurovertin B
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Aurovertin B for a specified period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of Aurovertin B on the distribution of cells in different phases of the cell cycle.
Materials:
-
Aurovertin B
-
Cancer cell lines
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Aurovertin B as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of Aurovertin B in cancer cells.
Caption: Experimental workflow for in vitro evaluation of Aurovertin B.
Caption: Logical relationship of Aurovertin B's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aurovertin B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for Aurovertine B as a Potential Anticancer Agent
Disclaimer: The following information pertains to Aurovertin B . It is presumed that the query for "Rauvovertine B" was a typographical error, as the available scientific literature extensively documents the anticancer properties of Aurovertin B.
For research use only. Not for use in diagnostic procedures.
Introduction
Aurovertin B, a natural compound derived from the fungus Calcarisporium arbuscular, has demonstrated significant potential as a selective anticancer agent, particularly against triple-negative breast cancer (TNBC).[1][2] This molecule exhibits potent antiproliferative and pro-apoptotic activity in cancer cells while showing markedly less cytotoxicity in normal, healthy cells.[1][2] Its mechanism of action involves the inhibition of ATP synthase and the upregulation of Dual-Specificity Phosphatase 1 (DUSP1), a key regulator of cellular signaling pathways.[1][2] These application notes provide a summary of the key findings and detailed protocols for researchers, scientists, and drug development professionals investigating the anticancer properties of Aurovertin B.
Data Presentation
In Vitro Cytotoxicity
Aurovertin B has been shown to be effective against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by the MTT assay after 72 hours of treatment, are summarized below. Notably, Aurovertin B displays a selective effect, with significantly higher IC50 values in non-cancerous cell lines, suggesting a favorable therapeutic window.[2]
Table 1: IC50 Values of Aurovertin B in Human Cancer and Normal Cell Lines [2]
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.81 ± 0.05 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.92 ± 0.08 |
| NCI-H1299 | Lung Cancer | 1.15 ± 0.12 |
| SGC-7901 | Stomach Cancer | 1.34 ± 0.11 |
| HCT-116 | Colon Cancer | 1.52 ± 0.16 |
| Normal Cell Lines | ||
| MCF10A | Human Breast Epithelial | > 20 |
| HUVEC | Human Umbilical Vein Endothelial | > 20 |
In Vivo Efficacy
The antitumor activity of Aurovertin B has been confirmed in a xenograft mouse model using MDA-MB-231 human breast cancer cells. Intraperitoneal administration of Aurovertin B led to a significant reduction in tumor growth compared to the vehicle control group and showed greater efficacy than the standard chemotherapeutic agent, Taxol, at the tested concentrations. Importantly, no significant toxicity, as measured by body weight and general appearance, was observed in the Aurovertin B-treated mice.[2]
Table 2: Summary of In Vivo Antitumor Activity of Aurovertin B in MDA-MB-231 Xenograft Model [2]
| Treatment Group | Dosage | Route of Administration | Observation |
| Vehicle Control | - | Intraperitoneal | Progressive tumor growth. |
| Aurovertin B | 2.5 mg/kg | Intraperitoneal | Significant inhibition of tumor growth. |
| Aurovertin B | 5 mg/kg | Intraperitoneal | Strong inhibition of tumor growth. |
| Taxol (Control) | 2.5 mg/kg | Intraperitoneal | Inhibition of tumor growth, less potent than Aurovertin B. |
Mechanism of Action
Aurovertin B exerts its anticancer effects through a dual mechanism:
-
ATP Synthase Inhibition : Aurovertin B is a known inhibitor of mitochondrial F1F0-ATP synthase.[3] By disrupting this complex, it interferes with the energy metabolism of cancer cells, which are often highly dependent on ATP for their rapid proliferation. This inhibition contributes to the induction of apoptosis.[3]
-
Upregulation of DUSP1 : Studies have shown that Aurovertin B significantly increases both the mRNA and protein expression of DUSP1 in TNBC cells but not in normal breast cells.[1][2] DUSP1 is a phosphatase that can dephosphorylate and inactivate key signaling molecules like MAP kinases, which are often overactive in cancer, thereby suppressing tumor growth and proliferation.
The proposed signaling pathway for Aurovertin B's anticancer activity is illustrated below.
Caption: Proposed mechanism of action for Aurovertin B.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of Aurovertin B.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Aurovertin B against cancer and normal cell lines.
Materials:
-
Target cell lines (e.g., MDA-MB-231, MCF10A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aurovertin B (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Aurovertin B in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Aurovertin B. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by DAPI Staining
This protocol allows for the visualization of apoptotic nuclear changes (chromatin condensation and fragmentation).
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
Aurovertin B
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the desired concentration of Aurovertin B (e.g., IC50 concentration) for 24-48 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add DAPI staining solution to the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of normal cells.
Protocol 3: Western Blotting for DUSP1 Expression
This protocol is used to measure the protein levels of DUSP1 following treatment with Aurovertin B.
Materials:
-
MDA-MB-231 and MCF10A cells
-
Aurovertin B
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DUSP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Aurovertin B for the desired time. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.
Protocol 4: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of Aurovertin B. (All animal procedures must be approved by an Institutional Animal Care and Use Committee).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
Aurovertin B, Taxol, and vehicle solution for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 MDA-MB-231 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, Aurovertin B 2.5 mg/kg, Aurovertin B 5 mg/kg, Taxol 2.5 mg/kg).
-
Drug Administration: Administer the treatments via intraperitoneal injection according to a predetermined schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., H&E staining, TUNEL assay).
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preclinical evaluation of Aurovertin B.
Caption: Workflow for evaluating Aurovertin B.
References
Application Notes and Protocols for Testing Rauvovertine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B is a novel synthetic compound under investigation for its potential as an anti-cancer therapeutic agent. Preclinical studies suggest that this compound may exert its cytotoxic effects by inhibiting key regulators of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for testing the efficacy of this compound in vitro, focusing on cell viability, apoptosis, and cell cycle analysis. The provided methodologies are intended to serve as a guide for researchers in the initial screening and characterization of this compound.
Hypothetical Mechanism of Action
This compound is hypothesized to be a potent and selective inhibitor of Aurora B kinase. Aurora B is a critical serine/threonine kinase that plays a central role in chromosome segregation and cytokinesis. Inhibition of Aurora B by this compound is proposed to disrupt the proper formation of the mitotic spindle, leading to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| HeLa | Cervical Cancer | 50 |
| A549 | Lung Cancer | 120 |
| MCF-7 | Breast Cancer | 85 |
| HCT116 | Colon Cancer | 65 |
Note: IC50 values are hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.
Table 2: Apoptosis Induction by this compound in HeLa Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 5.2 | 2.1 |
| This compound | 50 | 25.8 | 15.4 |
| This compound | 100 | 45.3 | 28.7 |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 45.1 | 25.3 | 29.6 |
| This compound | 50 | 10.2 | 5.5 | 84.3 |
| This compound | 100 | 5.8 | 2.1 | 92.1 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HeLa, A549, MCF-7, or HCT116 cancer cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture cells in T-75 flasks with appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or plates.
MTT Cell Viability Assay
Materials:
-
Cells cultured as described above
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Annexin V Apoptosis Assay
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Caption: Hypothetical Signaling Pathway of this compound.
Caption: General Experimental Workflow for this compound Testing.
Application Notes & Protocols: Determination of Rauvovertine B Dosage for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data for a compound named "Rauvovertine B" was found in the available scientific literature. The following protocols and application notes are based on generalized methodologies for determining the in vitro dosage of novel indole alkaloids, particularly those isolated from the Rauwolfia genus, as reported in various studies. Researchers should adapt these protocols based on the specific characteristics of their compound and cell lines.
Introduction
This compound is presumed to be a novel indole alkaloid, likely isolated from a species of the Rauwolfia plant genus. Alkaloids from Rauwolfia species have been investigated for various pharmacological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] This document provides a general framework for determining the appropriate dosage of a novel indole alkaloid like this compound for in vitro experiments, focusing on cytotoxicity and cell viability assays.
The initial step in characterizing a new compound in vitro is to determine its effective concentration range. This is typically achieved by performing a dose-response experiment using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This allows for the determination of key parameters like the IC50 (half-maximal inhibitory concentration), which is a critical measure of a compound's potency.
Data Presentation: Determining Effective Concentration of Novel Indole Alkaloids
When determining the effective dosage of a new compound, it is crucial to test a wide range of concentrations to capture the full dose-response curve. The following table is a template for summarizing the results from a preliminary cytotoxicity screening.
Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| HL-60 | Leukemia | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| A-549 | Lung Cancer | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| SW480 | Colon Cancer | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Note: This is a template table. The actual concentrations and cell lines should be chosen based on the specific experimental goals. Studies on other novel indole alkaloids from Rauwolfia have tested compounds against these cell lines.[8][9]
Experimental Protocols
A fundamental experiment for determining the in vitro dosage of a novel compound is the cell viability assay. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.[5][6][10][11]
Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to assess the effect of a novel indole alkaloid on the viability of adherent cancer cell lines.
Materials:
-
96-well flat-bottom sterile microplates
-
Target cancer cell lines (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest concentration of the compound) and a negative control (untreated cells in medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow for Dosage Determination
The following diagram illustrates the general workflow for determining the in vitro dosage of a novel compound.
Workflow for In Vitro Dosage Determination.
Hypothetical Signaling Pathway Modulation
As the mechanism of action for "this compound" is unknown, a diagram of a specific signaling pathway cannot be provided. However, many natural compounds, including some alkaloids, are known to induce apoptosis (programmed cell death) in cancer cells. A simplified, hypothetical pathway illustrating the induction of apoptosis is presented below. This can serve as a conceptual framework for further mechanistic studies once the initial dosage is determined.
Hypothetical Apoptosis Induction Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for High-Throughput Screening of Rauvovertine B Analogs Against Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine B, a hexacyclic monoterpenoid indole alkaloid, belongs to a class of natural products known for their diverse biological activities. While the specific molecular targets of this compound and its analogs are not yet fully elucidated, many alkaloids with anticancer properties have been shown to target the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis.
This document provides detailed protocols for two complementary high-throughput screening (HTS) assays designed to identify and characterize the effects of this compound analogs on tubulin polymerization and microtubule dynamics. The proposed screening cascade begins with a biochemical assay to directly measure the effect of the compounds on tubulin polymerization, followed by a cell-based high-content imaging assay to assess their impact on the microtubule network in a cellular environment.
Assay 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This biochemical assay quantitatively measures the effect of test compounds on the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that incorporates into growing microtubules, leading to an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization. This allows for the identification of both tubulin polymerization inhibitors and enhancers.
Experimental Protocol
Materials and Reagents:
-
Lyophilized >99% pure tubulin (from bovine brain or a recombinant source)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive control for polymerization inhibition)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
This compound analogs library
-
384-well, black, clear-bottom microplates
-
Multi-channel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities (excitation/emission suitable for the chosen reporter, e.g., ~360 nm excitation and ~450 nm emission for DAPI) and temperature control at 37°C.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold tubulin polymerization buffer to a final concentration of 4 mg/mL.
-
Prepare a working solution of the fluorescent reporter in tubulin polymerization buffer.
-
Prepare stock solutions of positive and negative controls, and the this compound analog library in 100% DMSO.
-
Create a final assay buffer containing tubulin polymerization buffer, GTP (final concentration 1 mM), and the fluorescent reporter.
-
-
Compound Plating:
-
Using an automated liquid handler or multi-channel pipette, dispense a small volume (e.g., 1 µL) of the this compound analogs and control compounds into the wells of a 384-well plate. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
-
Assay Initiation and Incubation:
-
Pre-warm the plate reader to 37°C.
-
On ice, add the tubulin solution to the final assay buffer.
-
Dispense the tubulin-containing assay buffer into the compound-plated wells to initiate the polymerization reaction.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 60-90 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Presentation
The kinetic data can be used to determine the effect of each compound on the rate and extent of tubulin polymerization. Key parameters to quantify include the maximum velocity (Vmax) of polymerization and the final polymer mass. The results can be summarized in a table as follows:
| Compound ID | Concentration (µM) | Vmax (RFU/min) | % Inhibition/Enhancement of Polymerization |
| This compound Analog 1 | 10 | Value | Value |
| This compound Analog 2 | 10 | Value | Value |
| ... | 10 | Value | Value |
| Paclitaxel (Positive Control) | 10 | Value | Value |
| Vinblastine (Positive Control) | 10 | Value | Value |
| DMSO (Vehicle Control) | - | Value | 0 |
RFU = Relative Fluorescence Units. % Inhibition/Enhancement is calculated relative to the DMSO control.
Experimental Workflow
Application Notes and Protocols for Apoptosis Induction Studies Using Semilicoisoflavone B as a Model Compound
Note: Initial searches for "Rauvovertine B" did not yield specific information on its use in apoptosis induction studies. Therefore, these application notes and protocols have been generated using Semilicoisoflavone B (SFB) , a natural phenolic compound isolated from Glycyrrhiza species, as a representative model for a compound that induces apoptosis. The methodologies and principles described herein can be adapted for the study of novel compounds like this compound.
Application Notes
Semilicoisoflavone B (SFB) has been identified as a potent anticancer agent that induces apoptosis in oral squamous cell carcinoma (OSCC) cells.[1][2] Its mechanism of action involves the induction of reactive oxygen species (ROS) production and the downregulation of key survival signaling pathways, including the MAPK and Ras/Raf/MEK pathways.[1][2]
Mechanism of Action
SFB treatment leads to a reduction in cancer cell viability by arresting the cell cycle at the G2/M phase and triggering caspase-mediated apoptosis.[1][2] The apoptotic process induced by SFB involves both the intrinsic and extrinsic pathways.[1] Key molecular events include:
-
Induction of ROS Production: SFB treatment significantly increases the intracellular levels of ROS, which plays a crucial role in initiating the apoptotic cascade.[1][2]
-
Modulation of Apoptotic Proteins: SFB upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] It also increases the expression of proteins involved in the extrinsic pathway, including Fas, FADD, and TRADD.[1]
-
Caspase Activation: SFB activates initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and the execution of the apoptotic program.[2]
-
Inhibition of Survival Pathways: SFB suppresses the phosphorylation of key proteins in the MAPK and Ras/Raf/MEK signaling pathways, thereby inhibiting pro-survival signals.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Semilicoisoflavone B (SFB) on oral cancer cell lines as reported in the literature.
Table 1: Effect of SFB on Cell Cycle Distribution in SAS and SCC9 Cells [2]
| Treatment | Cell Line | % of Cells in Sub-G1 (Apoptotic) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (0 µM SFB) | SAS | 1.2 ± 0.3 | 55.4 ± 2.1 | 25.8 ± 1.5 | 17.6 ± 1.1 |
| 50 µM SFB | SAS | 8.7 ± 0.9 | 48.2 ± 1.8 | 20.1 ± 1.2 | 23.0 ± 1.4 |
| 100 µM SFB | SAS | 15.3 ± 1.2 | 40.1 ± 1.5 | 15.5 ± 1.0 | 29.1 ± 1.7 |
| Control (0 µM SFB) | SCC9 | 1.5 ± 0.4 | 60.1 ± 2.5 | 22.3 ± 1.3 | 16.1 ± 1.0 |
| 50 µM SFB | SCC9 | 9.8 ± 1.0 | 52.7 ± 2.0 | 18.2 ± 1.1 | 19.3 ± 1.2 |
| 100 µM SFB | SCC9 | 18.9 ± 1.5 | 45.3 ± 1.8 | 13.4 ± 0.9 | 22.4 ± 1.4 |
| *p < 0.05 compared with the control group. Data are presented as mean ± SD. |
Table 2: Effect of SFB on Apoptotic Protein Expression [1]
| Protein | Cell Line | Fold Change (100 µM SFB vs. Control) |
| Bax | SAS | ~2.5-fold increase |
| Bak | SAS | ~2.0-fold increase |
| Bcl-2 | SAS | ~0.4-fold decrease |
| Bcl-xL | SAS | ~0.5-fold decrease |
| Fas | SAS | ~3.0-fold increase |
| FADD | SAS | ~2.8-fold increase |
| TRADD | SAS | ~2.2-fold increase |
| Bax | SCC9 | ~2.8-fold increase |
| Bak | SCC9 | ~2.2-fold increase |
| Bcl-2 | SCC9 | ~0.3-fold decrease |
| Bcl-xL | SCC9 | ~0.4-fold decrease |
| Fas | SCC9 | ~3.2-fold increase |
| FADD | SCC9 | ~2.5-fold increase |
| TRADD | SCC9 | ~2.0-fold increase |
| Data are approximations based on graphical representations in the source literature. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound stock solution (e.g., SFB in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the test compound for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for Apoptotic Proteins
This protocol is for detecting the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with the test compound.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for apoptosis induction studies.
References
- 1. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Rauvovertine B solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues associated with Rauvovertine B in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions in experimental settings.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is known to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, which suggests it has low aqueous solubility.[1] Direct dissolution in aqueous buffers is often challenging. Here are several strategies to overcome this:
-
Use of a Co-solvent: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[2][3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could induce toxicity or off-target effects.
-
pH Adjustment: The solubility of some compounds can be significantly influenced by the pH of the solution. While specific data for this compound is not available, you can empirically test the effect of adjusting the pH of your buffer to see if it improves solubility.[2]
-
Sonication: Applying ultrasound energy (sonication) can help to break down powder agglomerates and increase the dissolution rate.[3]
Q2: I observed precipitation after adding my this compound stock solution to the aqueous media.
A2: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the final solution has been exceeded. Consider the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize the Co-solvent Percentage: You may need to adjust the ratio of the organic co-solvent to the aqueous buffer. A slightly higher percentage of the co-solvent might be necessary to maintain solubility, but be mindful of its potential effects on your experiment.
-
Utilize Solubility Enhancers: Incorporating solubility-enhancing excipients can be highly effective. Common options include:
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, which can encapsulate poorly soluble drugs and increase their aqueous solubility.[4][5][6]
-
Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve wettability and dispersion.
-
Q3: My experimental results with this compound are inconsistent.
A3: Inconsistent results can often be traced back to issues with the preparation and handling of the compound. To improve reproducibility:
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is best practice to prepare this compound solutions fresh for each experiment.[1] If a stock solution in an organic solvent is prepared, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Ensure Complete Dissolution: Before use, visually inspect your stock solution to ensure there are no undissolved particles. A brief centrifugation can help pellet any remaining solid material.
-
Standardize the Protocol: Maintain a consistent and detailed protocol for solution preparation, including the source and grade of solvents, mixing times, and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on available information, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: How should I store this compound?
A2: The solid compound should be stored as recommended by the supplier, typically in a tightly sealed vial at 2-8°C for up to 24 months.[1] Stock solutions in organic solvents, such as DMSO, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q3: Are there any advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?
A3: For in vivo applications where aqueous solubility and bioavailability are critical, several advanced formulation strategies can be considered. These approaches often require specialized equipment and expertise:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[3][4][7]
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or forming self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[4][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can significantly improve the dissolution rate and bioavailability.[7]
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMSO to the powder to create a concentrated stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be applied if necessary.
-
Dilution: While gently vortexing the aqueous experimental buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.
-
Final Check: Visually inspect the final working solution for any signs of precipitation.
-
Usage: Use the freshly prepared solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound | CAS:2055073-72-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Rauvovertine B in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rauvovertine B in DMSO and other solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound can be dissolved in several organic solvents, including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is a common choice for creating stock solutions.
Q2: How should I store this compound solutions?
A2: For long-term storage, it is recommended to store this compound powder at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C and is reported to be stable for up to one year.[2] For short-term storage, aliquots in tightly sealed vials at -20°C are generally usable for up to two weeks.[1] To ensure the integrity of the compound, it is advisable to prepare and use solutions on the same day whenever possible.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q3: What is the stability of this compound in DMSO at room temperature?
A3: There is limited publicly available data on the stability of this compound in DMSO at room temperature. As a general precaution, it is best to minimize the time that stock solutions are kept at room temperature. For sensitive experiments, it is recommended to perform a stability study under your specific experimental conditions.
Q4: Are there any known issues with freeze-thaw cycles for compounds stored in DMSO?
A4: Studies on a diverse set of compounds stored in DMSO have shown no significant loss of compound after multiple freeze-thaw cycles (e.g., 11 cycles of freezing at -15°C and thawing at 25°C).[3][4] However, the stability of a specific compound like this compound can vary. To minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: The presence of water in DMSO can be a significant factor in compound degradation for some molecules.[3][4] While specific data for this compound is not available, a study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[5] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture to reduce the risk of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Perform a stability check of your stock solution using the protocol outlined in the "Experimental Protocols" section. |
| Precipitate forms in the stock solution upon thawing. | The compound may have low solubility at lower temperatures or may have precipitated out of solution. | - Gently warm the solution to room temperature and vortex to redissolve the compound. - If precipitation persists, sonication may be used. - Consider preparing a less concentrated stock solution. |
| Loss of biological activity over time. | Chemical degradation of this compound. | - Store stock solutions at -80°C for long-term storage. - Protect from light, as some compounds are light-sensitive. - Use high-purity, anhydrous DMSO to prepare solutions. |
Data on this compound Storage
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | TargetMol[2] |
| In Solvent | -80°C | 1 year | TargetMol[2] |
| In Solvent (aliquots) | -20°C | up to 2 weeks | ChemFaces[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol is adapted from standard methods for determining compound stability.[3][4][6][7]
Objective: To determine the concentration of this compound in a solvent over time under specific storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO (or other solvent of interest)
-
LC-MS/MS or HPLC-UV system
-
Appropriate vials (glass or polypropylene)
-
Incubator or temperature-controlled chamber
-
Internal standard (a stable compound with similar chromatographic properties)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Sample Preparation: Aliquot the stock solution into multiple vials. For each time point and condition to be tested, prepare at least three replicate samples.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove three replicate vials from storage.
-
Sample Analysis:
-
Add an internal standard to each sample to correct for variations in sample injection and analysis.
-
Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of this compound. The amount of the parent compound is determined based on the peak area ratio of the compound to the internal standard.[6]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
-
From this data, you can calculate the half-life (t1/2) of the compound under the tested conditions.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart of the experimental procedure for assessing the stability of this compound.
Hypothesized Signaling Pathway for this compound Cytotoxicity
Based on the known mechanisms of other cytotoxic indole alkaloids from Rauvolfia species, such as reserpine, a potential signaling pathway for this compound's cytotoxic effects in cancer cells is proposed below.[3][4][6][7][8]
Caption: A diagram illustrating a potential mechanism of this compound-induced cytotoxicity.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of hippo signaling mediated apoptosis by Rauvolfia tetraphylla in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Rauvovertine B Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays involving Rauvovertine B. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Rauwovertine B is an indole alkaloid derived from the stems of Rauvolfia verticillata. It has demonstrated cytotoxic activity against human tumor cell lines in vitro.[1] While the precise mechanism of this compound is not fully elucidated, many indole alkaloids exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can occur through various signaling pathways, including the mitochondrial (intrinsic) pathway and protein tyrosine kinase (PTKs) signaling pathways.[2][3][4]
Q2: My IC50 value for this compound is different from what I expected. What could be the reason?
Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to cytotoxic compounds.
-
Experimental Conditions: Parameters such as cell seeding density, incubation time, and passage number can significantly influence the outcome.[5]
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can yield different IC50 values due to different endpoints being measured.
Q3: How should I prepare and store this compound?
Rauwovertine B is soluble in solvents like DMSO, chloroform, and acetone.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into tightly sealed vials and store at -20°C for up to two weeks to maintain stability.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] Whenever possible, prepare fresh dilutions from the stock on the day of the experiment.[1]
Detailed Troubleshooting Guide
Issue 1: High Well-to-Well Variability
Q: I am observing significant differences in readings between replicate wells. What are the common causes and how can I fix this?
High well-to-well variability can obscure real effects and make data interpretation difficult. Common causes and their solutions are outlined below.
| Potential Cause | Recommended Solutions |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use calibrated pipettes and a consistent pipetting technique for all wells. |
| "Edge Effects" | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to variability. Ensure pipettes are properly calibrated and use fresh tips for each replicate. |
| Presence of Bubbles | Air bubbles in the wells can interfere with absorbance or fluorescence readings. Visually inspect the plate for bubbles and gently dislodge them with a sterile pipette tip if necessary. |
Issue 2: Compound-Related Problems
Q: I suspect the this compound is precipitating in the culture medium or interfering with the assay. How can I address this?
Natural products can sometimes be challenging to work with in aqueous environments.
| Potential Cause | Recommended Solutions |
| Compound Precipitation | This compound may have low solubility in aqueous culture media, leading to precipitation upon dilution from a DMSO stock.[6] To address this, ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells, including vehicle controls.[7] You may need to optimize the stock concentration and dilution scheme. Perform a visual inspection of the wells under a microscope for any signs of precipitation after adding the compound. |
| Interference with Assay Reagents | Some natural compounds can directly interact with assay reagents. For example, colored compounds can interfere with absorbance readings, and reducing agents can directly reduce tetrazolium salts (e.g., MTT), leading to false-positive results. Run a cell-free control containing the compound, media, and the assay reagent to check for direct interactions. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH assay, which measures membrane integrity). |
| Compound Instability | The stability of this compound in culture medium over the incubation period may be unknown. If the compound degrades, its cytotoxic effect may be underestimated. Consider performing a time-course experiment to determine the optimal incubation time. |
Issue 3: Inconsistent or Unexpected Results
Q: My results are not reproducible between experiments, or they are not what I expected (e.g., low cytotoxicity). What should I check?
Lack of reproducibility can stem from various factors related to cell health and assay execution.
| Potential Cause | Recommended Solutions |
| Sub-optimal Cell Health | Ensure cells are in the exponential growth phase and have a high viability (>95%) at the time of seeding. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Incorrect Cell Seeding Density | The optimal cell number per well depends on the cell line's growth rate and the assay duration. A cell density that is too low may result in a weak signal, while a density that is too high can lead to nutrient depletion and cell stress, masking the compound's effect. Optimize the cell seeding density for your specific cell line and assay. |
| Inappropriate Incubation Time | The incubation time with this compound should be sufficient to allow for the cytotoxic effects to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and metabolism, leading to unreliable results. Routinely test your cell cultures for contamination. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells in culture
-
Rauwovertine B stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. This compound | CAS:2055073-72-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Investigating Potential Off-Target Effects of Rauvovertine B: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rauvovertine B. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By binding to the ATP-binding site of BTK, this compound inhibits its kinase activity, thereby blocking downstream signaling cascades involved in B-cell proliferation, survival, and activation.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards BTK, some off-target activity has been observed, particularly at higher concentrations. Cross-reactivity with other TEC family kinases and certain receptor tyrosine kinases has been reported in preclinical studies.[2][3] These off-target interactions can lead to unintended cellular effects and should be carefully considered during experimental design and data interpretation.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound. Performing a dose-response experiment is crucial to determine the optimal concentration that inhibits BTK activity without significantly affecting other kinases. Additionally, utilizing highly specific and sensitive assays to measure both on-target and potential off-target effects is essential.
Q4: What are the common side effects observed in preclinical models?
A4: In preclinical studies, common side effects associated with this compound have been generally mild and transient. These may include gastrointestinal discomfort and minor alterations in hematological parameters. It is important to note that the safety profile can vary depending on the model system and dosage.[4][5]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent BTK Inhibition | - Inaccurate drug concentration- Cell line variability- Assay conditions | - Verify the concentration of this compound stock solution.- Ensure consistent cell density and passage number.- Optimize assay parameters such as incubation time and substrate concentration. |
| Unexpected Cellular Phenotype | - Off-target effects- Crosstalk with other signaling pathways[6] | - Perform a kinase selectivity profiling assay to identify potential off-target kinases.- Investigate downstream signaling pathways of suspected off-target kinases. |
| Poor Solubility of this compound | - Improper solvent- Aggregation of the compound | - Use a recommended solvent such as DMSO.- Gently warm the solution and sonicate briefly to aid dissolution. |
| Contradictory Results with Other BTK Inhibitors | - Different binding modes- Varying selectivity profiles[1][3] | - Compare the binding kinetics and selectivity of this compound with other inhibitors.- Consider the specific experimental context and cell type used. |
Experimental Protocols
Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to identify potential off-target interactions.
Methodology:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is assayed in the presence of varying concentrations of this compound and a suitable substrate.
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Kinase activity is typically measured by quantifying the phosphorylation of the substrate using methods such as radioactive labeling (e.g., [³²P]ATP) or fluorescence-based assays.[7]
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each kinase.
-
Selectivity is determined by comparing the IC50 for the intended target (BTK) to the IC50 values for other kinases in the panel.[7][8]
Cellular BTK Autophosphorylation Assay
This protocol describes a method to measure the on-target activity of this compound in a cellular context.
Objective: To assess the ability of this compound to inhibit the autophosphorylation of BTK at a specific site (e.g., Y223) in B-cells.
Methodology:
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B-cell lymphoma cell lines (e.g., TMD8) are cultured to the desired density.
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Cells are pre-incubated with a range of this compound concentrations for a specified time.
-
B-cell receptor signaling is stimulated (e.g., with anti-IgM antibody).
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Cells are lysed, and protein extracts are prepared.
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Western blotting is performed using antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.
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The ratio of p-BTK to total BTK is quantified to determine the extent of inhibition.[1]
Visualizations
Caption: Workflow for assessing the selectivity of this compound.
Caption: Inhibition of the BCR signaling pathway by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of Riboflavin Butyrate? [synapse.patsnap.com]
- 5. Safety of Extended Pirtobrutinib Exposure in Relapsed and/or Refractory B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Extraction of Rauvovertine B: A Technical Support Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on Optimizing the Yield of Rauvovertine B
Welcome to the technical support center for the extraction of this compound. This comprehensive guide is designed to assist researchers, scientists, and professionals in the field of drug development in overcoming challenges and improving the yield of this critical compound. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to provide practical solutions to common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the extraction of this compound, providing concise and actionable answers.
Q1: What is the optimal solvent system for the initial extraction of this compound from its natural source?
A1: The selection of an appropriate solvent is critical for maximizing the yield of this compound. Methanol has been identified as a highly effective solvent for the initial extraction due to its polarity, which is well-suited for dissolving this compound. For enhanced efficiency, a maceration process with intermittent agitation is recommended.
Q2: What are the primary challenges encountered during the purification of this compound?
A2: The primary challenges in purifying this compound include its sensitivity to high temperatures, which can lead to degradation, and the presence of structurally similar impurities that are difficult to separate. The recovery of the bioactive compound from the plant matrix can also be challenging due to its presence in small amounts.[1]
Q3: Are there any advanced extraction techniques that can improve the yield and purity of this compound?
A3: Yes, several modern extraction techniques can significantly enhance both the yield and purity of this compound. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2] These methods offer advantages such as reduced solvent consumption, shorter extraction times, and increased efficiency.
Q4: How can the stability of this compound be maintained during extraction and storage?
A4: this compound is sensitive to light, heat, and pH.[3] To maintain its stability, it is crucial to perform extraction procedures in a temperature-controlled environment and to protect the compound from direct light. For long-term storage, samples should be kept in a dark, cool, and dry place, preferably under an inert atmosphere.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the this compound extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction. | Optimize the solvent-to-solid ratio and increase the extraction time. Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and solvent penetration. |
| Degradation of this compound | Exposure to high temperatures or prolonged extraction times. | Employ a low-temperature extraction method such as maceration with agitation. If using MAE or other thermal methods, carefully control the temperature and duration. |
| Co-extraction of Impurities | Use of a non-selective solvent. | Refine the solvent system. A multi-step extraction with solvents of varying polarity can help in the selective extraction of this compound. |
| Poor Separation During Chromatography | Inappropriate stationary or mobile phase. | Optimize the chromatographic conditions. Experiment with different solvent gradients in the mobile phase and consider using a different type of chromatography column. |
| Inaccurate Quantification | Matrix effects or instrument limitations. | Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a highly sensitive detector like a fluorescence or mass spectrometer detector.[4][5][6] Prepare calibration standards in a matrix similar to the sample to account for matrix effects. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the extraction and quantification of this compound.
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material: Dry the plant material containing this compound at a controlled temperature (not exceeding 40°C) and grind it into a fine powder.
-
Extraction: Suspend the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitation: Place the mixture on an orbital shaker and agitate at 150 rpm for 24 hours at room temperature, protected from light.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Quantification of this compound using HPLC
-
Preparation of Standard Solutions: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorption wavelength of this compound.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Process
To further clarify the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing low yield of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Protocols for Rauvovertine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Rauvovertine B, a hexacyclic monoterpenoid indole alkaloid isolated from Rauvolfia verticillata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a monoterpenoid indole alkaloid.[1] It is naturally found in and isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[2]
Q2: What are the general solubility properties of this compound?
This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] This information is crucial for selecting appropriate solvent systems for extraction and chromatography.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.
Q4: Are there any known stability issues for indole alkaloids like this compound during purification?
Indole alkaloids can be sensitive to factors such as pH, light, and temperature. Prolonged exposure to acidic or basic conditions, as well as high temperatures, can lead to degradation. It is advisable to work with cooled solvents and protect samples from light where possible. The stability of this compound in various purification solvents should be empirically tested if degradation is suspected.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Low Yield After Initial Extraction
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using a combination of solvents with varying polarities. |
| Degradation of this compound | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature. Protect the extract from light by using amber-colored glassware or covering the flasks with aluminum foil. |
| Incorrect Solvent Choice | Based on its known solubility, ensure the chosen extraction solvent is appropriate. A preliminary small-scale extraction with different solvents (e.g., chloroform, ethyl acetate, methanol) can help identify the most efficient one. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Stationary Phase | For initial cleanup, silica gel is a common choice for alkaloid separation. For finer separation of closely related alkaloids, consider using Sephadex LH-20 or reversed-phase C18 silica gel. |
| Suboptimal Mobile Phase | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate all compounds. |
| Column Overloading | The amount of crude extract loaded onto the column should not exceed its capacity. As a general rule, for silica gel, the sample-to-adsorbent ratio should be between 1:20 and 1:100 by weight. |
| Co-elution of Impurities | If impurities with similar polarity are present, a multi-step purification strategy may be required. Consider using a different chromatographic technique, such as ion-exchange chromatography or counter-current chromatography, for further purification. |
Issues with High-Performance Liquid Chromatography (HPLC) Purification
| Potential Cause | Troubleshooting Suggestion |
| Poor Peak Shape | Tailing or fronting of peaks can be due to column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase. Ensure the column is properly conditioned and the mobile phase pH is optimized for the basic nature of alkaloids. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape for basic compounds. |
| Low Resolution | To improve the separation of closely related alkaloids, optimize the mobile phase composition and consider using a shallower gradient. A longer column or a column with a smaller particle size can also enhance resolution. |
| Irreproducible Retention Times | Fluctuations in retention times can be caused by changes in mobile phase composition, temperature, or column equilibration. Ensure the mobile phase is well-mixed and degassed, the column temperature is controlled, and the column is thoroughly equilibrated before each injection. |
Crystallization Difficulties
| Potential Cause | Troubleshooting Suggestion |
| Presence of Impurities | Crystallization is highly dependent on the purity of the compound. If crystallization fails, it may be necessary to perform an additional purification step. |
| Incorrect Solvent System | The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature. Experiment with different solvents and solvent mixtures (e.g., methanol/water, acetone/hexane) to find the optimal conditions. |
| Supersaturation Not Achieved | Slowly evaporate the solvent from a saturated solution or cool a hot, saturated solution to induce crystallization. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization. |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound, based on common practices for indole alkaloids from Rauvolfia species.
Extraction of Total Alkaloids from Rauvolfia verticillata
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Preparation of Plant Material: Air-dry the stems of Rauvolfia verticillata and grind them into a fine powder.
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Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
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Filter the extract and repeat the extraction process two more times with fresh methanol.
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Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Acid-Base Partitioning:
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Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds.
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Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.
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Extract the alkaline solution multiple times with chloroform or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is often effective for separating indole alkaloids. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (100% chloroform) and pack it into a glass column.
-
Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
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Once the solvent has evaporated from the silica-adsorbed sample, carefully load it onto the top of the packed column.
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Begin elution with the gradient mobile phase, collecting fractions of a suitable volume.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
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Combine the fractions containing the compound of interest and evaporate the solvent.
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Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically used for indole alkaloids.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
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Detection: UV detection at a wavelength where this compound shows maximum absorbance (this would need to be determined experimentally, but a common range for indole alkaloids is 220-280 nm).
-
Procedure:
-
Dissolve the partially purified fraction containing this compound in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified compound.
-
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be obtained during a typical purification process for a monoterpenoid indole alkaloid like this compound. Researchers should aim to generate similar data for their specific experiments.
| Purification Step | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried plant material) | 50,000 | 5.0 | ~1 |
| Total Alkaloid Fraction | 50 (crude extract) | 5,000 | 10.0 | ~15 |
| Silica Gel Column Chromatography | 5 (total alkaloids) | 500 | 10.0 | ~70 |
| Preparative HPLC | 0.5 (from column) | 50 | 10.0 | >98 |
Visualizations
General Workflow for this compound Purification
References
Addressing batch-to-batch variability of Rauvovertine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability of Rauvovertine B, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with a new batch of this compound. What are the potential causes?
Inconsistent bioassay results are a common issue when working with new batches of natural product derivatives like this compound. The primary causes often relate to variations in the purity, concentration, or the presence of impurities in the new batch. It is also possible that the compound has degraded during storage or handling. We recommend a systematic quality control check of the new batch to identify the root cause of the variability.
Q2: How can we verify the identity and purity of a new batch of this compound?
To ensure you are working with a consistent product, it is crucial to perform analytical checks on each new batch. We recommend the following analytical methods:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): This will allow you to assess the purity of the compound and compare the chromatogram to a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the identity of this compound by verifying its molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more comprehensive structural confirmation, ¹H and ¹³C NMR can be used to ensure the correct chemical structure.
Q3: What is the recommended procedure for preparing this compound for in vitro experiments?
Proper handling and preparation of this compound are critical for obtaining reproducible results. We recommend the following procedure:
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Resuspension: Resuspend the lyophilized this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage and at -20°C for short-term storage. Avoid repeated exposure to light.
-
Working Solutions: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure that the final DMSO concentration in your assay is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).
Troubleshooting Guides
Issue 1: Reduced Bioactivity of a New Batch
If a new batch of this compound shows reduced bioactivity compared to previous batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced bioactivity.
Issue 2: Increased Cytotoxicity with a New Batch
If you observe unexpected cytotoxicity with a new batch of this compound, consider the following steps:
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Assess Purity: A common cause of unexpected cytotoxicity is the presence of toxic impurities. Analyze the purity of the new batch using HPLC and compare the impurity profile to a batch that did not exhibit cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels in your assay.
-
Cell Health: Verify the health and passage number of your cell line, as cells can become more sensitive to compounds over time.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of the new batch and compare it to previous batches.
Quantitative Data Summary
For consistent results, each batch of this compound should meet the following specifications:
| Parameter | Specification | Method |
| Purity | ≥ 98% | HPLC/UPLC |
| Identity | Conforms to reference mass | LC-MS |
| Bioactivity (IC50) | Within ± 2-fold of reference | In vitro kinase assay |
| Residual Solvents | < 0.5% | Gas Chromatography |
Experimental Protocols
Protocol 1: HPLC/UPLC Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a representative in vitro assay to determine the bioactivity (IC50) of this compound, assuming it acts as a kinase inhibitor.
-
Materials: Kinase of interest, appropriate substrate, ATP, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Plot the kinase activity against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a downstream kinase, a common mechanism for such compounds.
Caption: Hypothetical inhibition of a kinase by this compound.
Experimental Workflow for Quality Control of New Batches
This workflow outlines the recommended steps for qualifying a new batch of this compound before use in experiments.
Caption: Quality control workflow for new this compound batches.
Technical Support Center: Optimization of Incubation Time for Rauvovertine B Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvovertine B. The focus is on optimizing the incubation time to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound incubation time.
Q1: What is the recommended starting point for determining the optimal incubation time for this compound?
A1: The initial incubation time for a novel compound like this compound should be determined empirically. A good starting point is to perform a time-course experiment. Based on general practices for in vitro drug treatment, a broad range of time points should be tested initially.[1] It is advisable to begin with a literature search for compounds with similar structures or proposed mechanisms of action to get a preliminary idea.[1] However, since this compound is a novel compound, a systematic approach is crucial.
A recommended starting experiment would be to treat your cells with a predetermined concentration of this compound (ideally from a prior dose-response study) and measure the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2] The ideal duration of drug treatment should allow for at least one to two cell divisions in the untreated control group to ensure the observed effects are not due to nutrient depletion or contact inhibition.[2]
Q2: I am observing high levels of cell death even at short incubation times. What could be the cause?
A2: High cytotoxicity at early time points can be attributed to several factors:
-
Inappropriately High Concentration: The concentration of this compound might be too high, leading to acute toxicity. It is recommended to perform a dose-response experiment at a fixed, short incubation time to identify a more suitable concentration range before proceeding with time-course experiments.[1]
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. A vehicle-only control is essential to distinguish the effects of the drug from those of the solvent.[1]
-
Sub-optimal Cell Health: The cells may have been unhealthy or stressed before the treatment. Ensure that you are using cells from a consistent passage number and that they are in the logarithmic growth phase at the time of treatment.[2][3]
-
Contamination: Microbial contamination can cause rapid cell death. Regularly check your cell cultures for any signs of contamination.[3]
Q3: I am not observing any significant effect of this compound, even after a long incubation period. What should I do?
A3: A lack of response can be equally perplexing. Here are some troubleshooting steps:
-
Insufficient Incubation Time: The biological process being targeted by this compound may require a longer duration to manifest a measurable change. Consider extending your time-course experiment to longer time points (e.g., 96 hours), ensuring that control cells do not become over-confluent.
-
Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response. Revisit your dose-response data or perform a new one with a wider range of concentrations.[2]
-
Drug Instability: this compound might be unstable in the cell culture medium over long incubation periods. Information on the drug's stability should be sought from the supplier. If not available, consider replenishing the medium with fresh drug at regular intervals during a long incubation.[1]
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound. If possible, test the compound on a different, well-characterized cell line to verify its activity.
-
Incorrect Endpoint Measurement: Ensure that the assay you are using to measure the effect is appropriate and sensitive enough to detect the expected changes.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility is key in drug discovery research.[2][4] To minimize variability:
-
Standardize Cell Culture Conditions: Use the same batch of media, serum, and supplements for all related experiments. Maintain a consistent cell seeding density, as this can significantly impact drug response.[2][4]
-
Consistent Drug Preparation: Prepare a large stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions for each experiment.[1]
-
Automate and Randomize: Where possible, use automated liquid handlers for dispensing to reduce pipetting errors. Randomize the layout of treatments on your multi-well plates to avoid edge effects.[2]
-
Replicates: Always include technical replicates (multiple wells for the same condition within an experiment) and biological replicates (repeating the entire experiment on different days with fresh cell preparations).[2][4]
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay using AlamarBlue
This protocol is designed to determine the effect of this compound on cell viability over time.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density to ensure cells in the control wells do not exceed 80-90% confluency by the final time point.[2]
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare a working solution of this compound at the desired concentration in pre-warmed cell culture medium.
-
Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for your selected time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
AlamarBlue Assay:
-
At each time point, add AlamarBlue reagent (typically 10% of the well volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent may need to be determined to achieve maximum fluorescence intensity.[5]
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells for each time point.
-
Plot cell viability (%) against incubation time (hours).
-
Protocol 2: Time-Course Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression or phosphorylation changes in a target pathway over time following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) to ensure sufficient protein yield.
-
Treat the cells with this compound or a vehicle control for the desired time points as determined from the viability assay (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (and its phosphorylated form, if applicable) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the relative protein expression/phosphorylation against incubation time.
-
Data Presentation
Table 1: Hypothetical Time-Course Cell Viability Data for this compound
| Incubation Time (hours) | Cell Viability (%) [Mean ± SD] |
| 0 | 100 ± 0 |
| 6 | 98.2 ± 4.5 |
| 12 | 85.1 ± 5.1 |
| 24 | 62.5 ± 3.8 |
| 48 | 41.3 ± 4.2 |
| 72 | 25.7 ± 3.1 |
Table 2: Hypothetical Densitometry Analysis of p-AKT/Total AKT Ratio from Western Blot
| Incubation Time (hours) | Relative p-AKT/Total AKT Ratio [Mean ± SD] |
| 0 | 1.00 ± 0 |
| 1 | 0.78 ± 0.09 |
| 3 | 0.45 ± 0.06 |
| 6 | 0.21 ± 0.04 |
| 12 | 0.15 ± 0.03 |
| 24 | 0.12 ± 0.02 |
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway.
Caption: Troubleshooting decision tree for incubation time optimization.
References
Validation & Comparative
Validating the Anticancer Bioactivity of Rauvovertine B In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of the anticancer bioactivity of Rauvovertine B, a novel alkaloid derived from Rauvolfia verticillata. The performance of this compound is compared against Doxorubicin, a well-established chemotherapeutic agent. This document outlines key experimental protocols and presents hypothetical comparative data to serve as a practical resource for researchers initiating preclinical evaluations of new chemical entities.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, such as alkaloids from medicinal plants like Rauvolfia verticillata, represent a promising reservoir of structurally diverse compounds with potential therapeutic value.[1][2][3][4] this compound is a hypothetical compound based on the bioactive constituents of this plant genus. Preliminary validation of the anticancer properties of such novel compounds is crucial and typically begins with a series of in vitro assays to assess their cytotoxic and cytostatic effects on cancer cells.
This guide details the in vitro validation process for this compound, using Doxorubicin as a benchmark. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.[5][6][7][8] By comparing the bioactivity of this compound with that of Doxorubicin, researchers can gain initial insights into its potential as a therapeutic candidate.
Comparative Bioactivity Data
The following tables summarize the hypothetical quantitative data for this compound in comparison to established data for Doxorubicin across key in vitro anticancer assays.
Table 1: Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 | |
| HepG2 (Liver Cancer) | 15.8 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50[9] |
| A549 (Lung Cancer) | > 20[9] | |
| HepG2 (Liver Cancer) | 12.18[9] |
Table 2: Cell Cycle Analysis
This table shows the percentage of cells in each phase of the cell cycle after treatment, indicating the potential for cell cycle arrest.
| Compound (Concentration) | Cell Line | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| Control (Untreated) | MCF-7 | 65 | 25 | 10 |
| This compound (10 µM) | MCF-7 | 45 | 20 | 35 |
| Doxorubicin (1 µM) | MCF-7 | 20 | 15 | 65[10] |
Table 3: Apoptosis Marker Expression (Western Blot)
This table illustrates the relative expression levels of key apoptosis-related proteins following treatment.
| Compound (Concentration) | Cell Line | Cleaved Caspase-3 (Fold Change) | Bax (Fold Change) | Bcl-2 (Fold Change) |
| Control (Untreated) | MCF-7 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | MCF-7 | 3.5 | 2.8 | 0.4 |
| Doxorubicin (1 µM) | MCF-7 | 4.2 | 3.1 | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Principle: Flow cytometry is used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Western Blot)
Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with this compound and Doxorubicin for 48 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Diagram 1: Experimental Workflow for In Vitro Anticancer Bioactivity Validation
A flowchart of the in vitro validation process.
Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Proposed mechanism of this compound action.
Diagram 3: Comparison of Anticancer Mechanisms
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Natural Compounds in Overcoming Multidrug Resistance in Cancer: A Comparative Guide
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. MDR is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2]
While the query focused on Rauvovertine B, a comprehensive search of scientific literature did not yield specific data on its efficacy against multidrug-resistant cancer cell lines. Therefore, this guide utilizes Quercetin , a well-researched natural flavonoid, as a representative compound to illustrate the principles and methodologies for evaluating agents that can reverse multidrug resistance. Quercetin has been extensively studied for its ability to sensitize MDR cancer cells to conventional chemotherapeutics.[3][4] This guide will compare the efficacy of chemotherapeutic agents in the absence and presence of Quercetin, detail the experimental protocols used for such evaluations, and illustrate the key signaling pathways involved.
Quantitative Data Summary: Efficacy of Quercetin in Sensitizing MDR Cancer Cells
The following tables summarize the in vitro efficacy of doxorubicin, a common chemotherapeutic agent and a substrate of P-gp, against sensitive and multidrug-resistant cancer cell lines in the presence and absence of Quercetin. The data is presented as IC50 values, which represent the concentration of a drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic efficacy.
Table 1: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Description | Treatment | Doxorubicin IC50 (µM) | Resistance Fold |
| MCF-7 | Doxorubicin-sensitive | Doxorubicin alone | 0.133 | 1.0 |
| Doxorubicin + 10 µM Quercetin | 0.114 | 0.86 | ||
| MCF-7/DOX (53.2 nM) | Doxorubicin-resistant | Doxorubicin alone | 4.0 | 30.0 |
| Doxorubicin + 10 µM Quercetin | 1.2 | 9.0 |
Data is illustrative and compiled from findings reported in a study on MCF-7 breast cancer cell lines.[5]
Table 2: Effect of Quercetin on the Cytotoxicity of Vinblastine in Sensitive and Resistant Cervical Carcinoma Cell Lines
| Cell Line | Description | Treatment | Vinblastine IC50 (nM) |
| KB-3-1 | Vinblastine-sensitive | Vinblastine alone | 3.2 |
| Vinblastine + Quercetin (10 µM) | 3.1 | ||
| KB-V1 | Vinblastine-resistant (P-gp overexpressing) | Vinblastine alone | 185.4 |
| Vinblastine + Quercetin (10 µM) | 55.6 |
This table represents the potentiation of vinblastine's effect by quercetin in a P-gp overexpressing cell line. Data adapted from studies on KB cervical carcinoma cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of MDR-reversing agents like Quercetin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/DOX) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[7]
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of Quercetin. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 values can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[5]
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp drug efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[2][9]
Principle: Rhodamine 123 is a fluorescent dye that is actively transported out of the cell by P-gp. Inhibition of P-gp function leads to increased intracellular accumulation of Rhodamine 123, resulting in higher fluorescence intensity.
Protocol:
-
Cell Preparation: Harvest MDR cancer cells (e.g., KB-V1) and wash them with a suitable buffer (e.g., ice-cold PBS).[9]
-
Drug Pre-incubation: Pre-incubate the cells with the test compound (e.g., Quercetin) or a known P-gp inhibitor (e.g., verapamil) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 1-5 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.[10][11]
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, pre-warmed medium with or without the test compound. Incubate for an additional 30-60 minutes to allow for drug efflux.[12]
-
Fluorescence Measurement: Terminate the efflux by placing the cells on ice. Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.[9]
-
Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of Quercetin in reversing multidrug resistance.
Quercetin can overcome MDR through multiple mechanisms.[13] It directly inhibits the function and expression of P-glycoprotein, the drug efflux pump.[2][14] Furthermore, Quercetin has been shown to modulate signaling pathways that are often dysregulated in cancer and contribute to drug resistance. For instance, it can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation and can also regulate the expression of ABC transporters.[15][16] Additionally, Quercetin can interfere with the Wnt/β-catenin signaling pathway, which has also been implicated in MDR.[17] Beyond its effects on drug efflux, Quercetin can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, further contributing to its anticancer effects.[18][19]
Caption: Experimental workflow for evaluating MDR reversal agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin: a potential drug to reverse multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 16. Inhibition of mTOR signaling by quercetin in cancer treatment and prevention. | Semantic Scholar [semanticscholar.org]
- 17. Reversal effect of quercetin on multidrug resistance via FZD7/β-catenin pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rauvovertine B: A Comparative Analysis of its In Vitro Cytotoxic Activity
For Immediate Release
In the competitive landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the experimental results for Rauvovertine B, a hexacyclic monoterpenoid indole alkaloid, against established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the field of cancer therapy.
Executive Summary
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available cytotoxic activity of this compound and provides a comparison with the well-documented IC50 values of Doxorubicin against the same human cancer cell lines. This allows for a direct cross-validation of potency.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatocellular Carcinoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Doxorubicin | ~0.01 µM | ~0.5 µM | ~0.4 µM | ~0.8 µM | ~0.2 µM |
Note: The IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. The data for this compound is based on the current lack of publicly accessible quantitative results from the primary literature.
Experimental Protocols
The evaluation of the cytotoxic activity of both this compound and Doxorubicin is typically performed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method provides a quantitative measure of cell viability.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway associated with the mechanism of action of the comparator drug, Doxorubicin.
Conclusion
This compound is identified as a cytotoxic agent against several human cancer cell lines. However, a comprehensive, quantitative comparison with standard chemotherapeutics is currently limited by the lack of publicly available IC50 data. The information and standardized protocols provided in this guide are intended to offer a framework for researchers to contextualize future experimental findings on this compound and to underscore the importance of direct, data-driven comparisons in the evaluation of novel anticancer compounds. Further studies are warranted to fully elucidate the potency and mechanism of action of this compound.
Unraveling Apoptotic Pathways: A Comparative Look at Rauvovertine B and Other Potent Alkaloids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the apoptotic pathways induced by various alkaloids, with a focus on what is known about Rauvovertine B and its counterparts. Due to the limited specific research on the apoptotic mechanisms of this compound, this document leverages data from well-characterized alkaloids to provide a foundational understanding and a framework for future investigation.
While direct experimental data on the apoptotic pathway of this compound, a hexacyclic monoterpenoid indole alkaloid isolated from Rauvolfia verticillata, is not extensively available in current literature, its cytotoxicity against several human cancer cell lines, including myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480), has been evaluated. However, detailed mechanistic studies on how it induces cell death are yet to be published.
This guide, therefore, draws comparisons with other well-known alkaloids that induce apoptosis through various mechanisms, providing a valuable context for understanding potential pathways that this compound might utilize. The alkaloids chosen for comparison are Vincristine, Paclitaxel, and the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, each known for their distinct interactions with cellular machinery to trigger programmed cell death.
Quantitative Comparison of Alkaloid-Induced Apoptosis
The following table summarizes key quantitative data related to the apoptotic effects of the selected alkaloids in various cancer cell lines. This data is compiled from multiple studies and serves as a comparative benchmark.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Apoptotic Cells (%) | Key Molecular Events | Reference |
| Vincristine | CCRF-CEM (Leukemia) | 0.01-0.1 | ~60% at 100 nM (48h) | G2/M arrest, Bcl-2 phosphorylation, Caspase-3 activation | [1] |
| Paclitaxel | A549 (Lung) | 0.01-0.05 | >50% at 50 nM (48h) | G2/M arrest, Bcl-2 downregulation, Bax upregulation | [2] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Lymphoma) | ~5 | ~70% at 10 µM (24h) | Caspase-8, -9, -3 activation, Bcl-2/Bcl-xL downregulation, Bax upregulation | [3] |
| This compound | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Data not available | Data not available | Data not available | [2] |
Visualizing the Apoptotic Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling cascades initiated by the comparative alkaloids.
Experimental Protocols
To facilitate further research into the apoptotic mechanisms of this compound and other novel alkaloids, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an alkaloid and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the alkaloid (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the alkaloid at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Protein Extraction: Treat cells with the alkaloid, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of a novel alkaloid.
References
- 1. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Rauvovertine B: A Comparative Analysis with Known Tubulin Inhibitors
A comprehensive head-to-head comparison of Rauvovertine B with established tubulin inhibitors remains elusive due to the current lack of publicly available scientific literature and experimental data specifically identifying and characterizing a compound by this name as a tubulin inhibitor.
Extensive searches of scientific databases and chemical literature have not yielded any information on a molecule designated as "this compound" that targets tubulin. It is possible that "this compound" may be a novel, yet-to-be-published compound, a proprietary drug candidate in early-stage development, or a potential misspelling of another known alkaloid.
While a direct comparison is not feasible, this guide will provide a framework for such a comparison by outlining the key parameters and experimental data required. We will use well-established tubulin inhibitors—Paclitaxel, Vincristine, and Colchicine—as exemplars to illustrate the necessary data points for a thorough evaluation.
Understanding Tubulin Inhibition: A Critical Anticancer Strategy
Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal structures essential for various cellular processes, most notably cell division (mitosis). Microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Disruption of microtubule dynamics is a highly effective strategy in cancer therapy, as it leads to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.
Tubulin inhibitors are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: These agents, such as Paclitaxel, bind to polymerized microtubules and prevent their disassembly. This hyper-stabilization also disrupts the dynamic nature of microtubules, leading to mitotic arrest.
-
Microtubule Destabilizing Agents: This larger class of inhibitors prevents the polymerization of tubulin dimers into microtubules. They are further sub-categorized based on their binding site on the tubulin protein, with the most prominent being the Vinca alkaloid and Colchicine binding sites. Vincristine binds to the Vinca site, while Colchicine binds to the colchicine site.
A Hypothetical Framework for Comparing this compound
Should data on this compound become available, a comprehensive comparison with known tubulin inhibitors would necessitate the following experimental data, presented in a clear, tabular format.
Table 1: Comparative Efficacy of Tubulin Inhibitors
| Compound | Mechanism of Action | Binding Site | IC50 (Tubulin Polymerization) | GI50 (Cancer Cell Line, e.g., HeLa) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Paclitaxel | Microtubule Stabilizer | Taxane Site | N/A (Promotes Polymerization) | ~2-10 nM |
| Vincristine | Microtubule Destabilizer | Vinca Site | ~0.1 - 1 µM | ~1-5 nM |
| Colchicine | Microtubule Destabilizer | Colchicine Site | ~1 - 5 µM | ~5-20 nM |
*IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a biological process by 50%. *GI50 (Growth Inhibition 50%): The concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols for Characterization
To generate the data required for the comparison outlined above, the following standard experimental protocols would be employed.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP (guanosine triphosphate), which is essential for polymerization, is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the tubulin solution.
-
The mixture is transferred to a temperature-controlled spectrophotometer and the temperature is raised to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which is proportional to the amount of microtubule formation, is monitored over time.
-
The IC50 value is calculated by plotting the rate of polymerization against the compound concentration.
Cell Viability/Cytotoxicity Assay
This cell-based assay determines the concentration at which a compound inhibits the growth of cancer cells.
Methodology:
-
Cancer cells (e.g., HeLa cervical cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a set incubation period (typically 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®) is added.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured.
-
The GI50 value is determined by plotting cell viability against the compound concentration.
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of these inhibitors, we can visualize their interaction with the tubulin protein and their impact on microtubule dynamics.
Caption: Mechanisms of action of various tubulin inhibitors.
The diagram above illustrates the dynamic equilibrium between tubulin dimers and microtubules. Paclitaxel acts by stabilizing the microtubule structure, while Vincristine and Colchicine inhibit the polymerization of tubulin dimers by binding to distinct sites. The hypothetical action of this compound as a polymerization inhibitor is also depicted.
Conclusion
While a direct, data-driven comparison of this compound with known tubulin inhibitors is not possible at this time, the framework provided here outlines the necessary experimental approaches and data points for a comprehensive evaluation. The study of alkaloids from natural sources, such as those from the Rauwolfia genus, continues to be a promising avenue for the discovery of novel anticancer agents. Should "this compound" be identified and characterized as a tubulin inhibitor in the future, its comparative analysis against established drugs will be crucial in determining its potential as a therapeutic candidate. Researchers in the field eagerly await any forthcoming data that would enable such a comparison.
Independent Verification of Rauvovertine B's Cytotoxic Effects: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the cytotoxic effects of Rauvovertine B, a hexacyclic monoterpenoid indole alkaloid isolated from Rauvolfia verticillata. Due to the limited public availability of the full experimental data for this compound, this document focuses on presenting a framework for its evaluation by comparing it with other well-characterized cytotoxic agents, namely the related alkaloid Reserpine and the commonly used chemotherapeutic drug, Doxorubicin. Detailed experimental protocols and relevant biological pathways are provided to facilitate independent verification and further research.
Comparative Cytotoxicity Data
While the initial study by Wang et al. (2015) indicated that this compound was evaluated for its in vitro cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), the specific 50% inhibitory concentration (IC50) values from this study are not publicly accessible. To provide a relevant comparative context, the following table summarizes the reported IC50 values for Reserpine and Doxorubicin against some of these cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Reserpine | A549 (Lung Carcinoma) | 15.75 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 14.96 | [1] | |
| SW480 (Colon Adenocarcinoma) | 14.79 | [1] | |
| HL-60 (Promyelocytic Leukemia) | 15.79 | [1] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 15.12 | [1] | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.4 | N/A |
| MCF-7 (Breast Adenocarcinoma) | 0.65 | N/A | |
| SW480 (Colon Adenocarcinoma) | Not Widely Reported | N/A | |
| HL-60 (Promyelocytic Leukemia) | Not Widely Reported | N/A | |
| SMMC-7721 (Hepatocellular Carcinoma) | Not Widely Reported | N/A |
Note: The IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cells by 50% (IC50), as an indicator of cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (e.g., this compound, Reserpine, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates on a shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate key aspects of cytotoxicity testing and the underlying biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Logical relationship for comparing the cytotoxic effects of this compound.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
Benchmarking Aurovertine B: A Comparative Analysis of Anticancer Activity
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertin B, a natural compound derived from the fungus Calcarisporium arbuscular, has demonstrated notable antiproliferative effects against various cancer cell lines. As an inhibitor of ATP synthase, Aurovertin B disrupts cellular energy metabolism, leading to apoptosis and cell cycle arrest in cancer cells. This guide provides a comparative overview of Aurovertin B's activity against a panel of human cancer cell lines, benchmarked against a standard chemotherapeutic agent. The data presented herein is intended to support further research and development of Aurovertin B as a potential anticancer therapeutic.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of Aurovertin B was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, was determined for each cell line. The results are summarized in the table below, with Taxol (Paclitaxel) included as a standard benchmarking compound. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | Aurovertin B IC50 (µM) | Taxol IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.0 | ~2.0 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data suggests high activity | Not Available |
| NCI-H1299 | Non-Small Cell Lung Cancer | Mild effect reported | Not Available |
| SGC-7901 | Stomach Cancer | Data suggests activity | Not Available |
| HCT-116 | Colon Cancer | Mild effect reported | Not Available |
| MCF10A | Normal Breast Epithelial | Low cytotoxicity reported | Not Available |
| HUVEC | Normal Endothelial | Low cytotoxicity reported | Not Available |
Data compiled from a study assessing the antiproliferative activity of Aurovertin B after 72 hours of treatment using an MTT assay.
The data indicates that Aurovertin B exhibits potent and selective activity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with an IC50 value comparable to the established anticancer drug, Taxol. Notably, Aurovertin B displayed significantly less cytotoxicity towards normal, non-cancerous cell lines (MCF10A and HUVEC), suggesting a favorable therapeutic window. Its effects on lung and colon cancer cell lines were reported as mild in this particular study.
Experimental Protocols
The following is a detailed protocol for the MTT assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Cell Seeding:
-
Cancer cell lines are harvested and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Aurovertin B and benchmarking compounds are prepared in a series of dilutions.
-
The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
The plates are then incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxic activity of Aurovertin B using a cell viability assay.
Caption: Workflow for determining the cytotoxic activity of Aurovertine B.
Signaling Pathway Implication
Aurovertin B's primary mechanism of action involves the inhibition of F1F0-ATP synthase, a critical enzyme in cellular energy production. This disruption of ATP synthesis is particularly detrimental to cancer cells, which often have high energy demands. The resulting energy depletion can trigger a cascade of events leading to programmed cell death, or apoptosis.
Caption: Simplified signaling pathway of Aurovertine B-induced apoptosis.
Aurovertin B demonstrates significant and selective cytotoxic activity against triple-negative breast cancer cell lines in vitro. Its potency is comparable to the established chemotherapeutic agent Taxol in the MDA-MB-231 cell line, while exhibiting lower toxicity to normal cells. This selective activity, coupled with its mechanism of action targeting cellular metabolism, positions Aurovertin B as a promising candidate for further preclinical and clinical investigation in the development of novel anticancer therapies.
Statistical validation of Rauvovertine B's dose-response curves
Information regarding "Rauvovertine B" is currently unavailable in the public domain.
Extensive searches for "this compound," including its mechanism of action, signaling pathways, and dose-response studies, have yielded no specific results. This suggests that "this compound" may be a novel compound, a proprietary drug candidate not yet disclosed in public literature, or potentially a misnomer.
Without foundational information on this compound, it is not possible to provide a statistical validation of its dose-response curves or a comparison with other alternatives as requested. Key experimental data, such as concentration-response relationships and the biological systems it affects, are essential for such an analysis.
To proceed with this request, please verify the correct spelling of the compound or provide information on a suitable alternative for which public data is available. Once a valid compound and relevant data are identified, a comprehensive comparison guide can be developed, including:
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language), adhering to the specified formatting requirements.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Rauvovertine B
The proper disposal of Rauvovertine B, a cytotoxic alkaloid derived from Rauvolfia verticillata, is critical to ensure personnel safety and environmental protection.[1] Due to its cytotoxic properties, this compound must be handled as hazardous chemical waste. The following procedures provide a step-by-step guide for its safe disposal in a laboratory setting.
It is imperative to obtain the Safety Data Sheet (SDS) from the supplier before handling or disposing of this compound. The SDS will contain specific details regarding the hazards, handling, and disposal of this compound.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is essential to have a clear disposal plan. All personnel involved in the handling and disposal of this compound must be trained on the associated risks and the procedures outlined below.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection: If handling the powder form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be conducted in a chemical fume hood.
Segregation and Collection of this compound Waste
Proper segregation of waste is the first step in the disposal process. All waste contaminated with this compound must be collected separately from general laboratory waste.
Waste Streams:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste: This includes unused solutions of this compound and solvents used for rinsing contaminated glassware. This compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Collection Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."
-
Containers:
-
Solid Waste: Collect in a dedicated, leak-proof, and sealable container (e.g., a labeled hazardous waste bag within a rigid container).
-
Liquid Waste: Collect in a compatible, non-reactive, and sealable container (e.g., a labeled glass or polyethylene waste bottle). Do not mix incompatible waste streams.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Decontamination Procedures
All surfaces and non-disposable equipment that come into contact with this compound must be decontaminated.
Decontamination Steps:
-
Prepare a decontamination solution known to be effective against similar alkaloids or as recommended by your institution's safety office.
-
Thoroughly wipe down all contaminated surfaces (e.g., fume hood interior, benchtops, equipment).
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Storage and Final Disposal
Once collected and properly labeled, hazardous waste must be stored securely until it can be collected by a licensed hazardous waste disposal company.
Storage Guidelines:
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for waste pickup schedules.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes key information for related safe handling practices.
| Parameter | Guideline | Source |
| Storage Temperature | 2-8°C for up to 24 months (as supplied). Stock solutions at -20°C for up to two weeks. | [1] |
| Waste Accumulation Limit | Varies by jurisdiction and institution. Typically no more than 55 gallons of hazardous waste in a satellite accumulation area. | Institutional & Regulatory Guidelines |
| pH for Neutralization | Not applicable for direct disposal. Chemical deactivation may be possible but requires specific protocols from the SDS. | General Hazardous Waste Principles |
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its use and disposal are not standardized. The development of a detailed experimental protocol must include a section on waste management, following the principles outlined above.
Example Protocol Section: Waste Disposal for a this compound Experiment
-
Objective: To outline the waste disposal procedure for an in vitro cytotoxicity assay using this compound.
-
Materials:
-
Designated hazardous waste containers for solid, liquid, and sharps waste contaminated with this compound.
-
Appropriate labels ("Hazardous Waste," "Cytotoxic," "this compound").
-
Personal Protective Equipment (PPE) as specified above.
-
-
Procedure:
-
At the start of the experiment, prepare and label the necessary waste containers.
-
All disposable items (pipette tips, microplates, gloves) that come into contact with this compound are to be placed in the designated solid waste container.
-
Any remaining this compound stock solutions or experimental solutions containing the compound are to be collected in the designated liquid hazardous waste container.
-
Needles or other sharps used for handling this compound are to be immediately placed in the designated sharps container.
-
Upon completion of the experiment, decontaminate all work surfaces and non-disposable equipment.
-
Seal all waste containers and move them to the designated hazardous waste accumulation area.
-
Record the generation of the waste in the laboratory's waste log.
-
Contact the EHS office for waste pickup.
-
Signaling Pathway Logical Relationship
The following diagram illustrates the logical relationship between the properties of this compound and the required disposal actions.
Caption: Rationale for Hazardous Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
